molecular formula C16H14O4 B14304086 4-Acetyl-3-hydroxyphenyl phenylacetate CAS No. 112030-27-0

4-Acetyl-3-hydroxyphenyl phenylacetate

Cat. No.: B14304086
CAS No.: 112030-27-0
M. Wt: 270.28 g/mol
InChI Key: PDQLDLYWVAKHIV-UHFFFAOYSA-N
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Description

4-Acetyl-3-hydroxyphenyl phenylacetate is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetyl-3-hydroxyphenyl phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-3-hydroxyphenyl phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112030-27-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(4-acetyl-3-hydroxyphenyl) 2-phenylacetate

InChI

InChI=1S/C16H14O4/c1-11(17)14-8-7-13(10-15(14)18)20-16(19)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3

InChI Key

PDQLDLYWVAKHIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)CC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

chemical structure and molecular weight of 4-Acetyl-3-hydroxyphenyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, molecular properties, and synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate , a specific ester derivative of resacetophenone (2,4-dihydroxyacetophenone).

Executive Summary

4-Acetyl-3-hydroxyphenyl phenylacetate (C₁₆H₁₄O₄) is an aromatic ester synthesized via the selective O-acylation of resacetophenone (2,4-dihydroxyacetophenone) with a phenylacetyl donor. It serves as a critical intermediate in the synthesis of flavonoids, specifically 2-benzylchromones and isoflavones, via the Baker-Venkataraman rearrangement.

This compound is characterized by a molecular weight of 270.28 g/mol and possesses distinct spectroscopic signatures due to the presence of both a chelated phenolic hydroxyl group and a reactive ester linkage.

Chemical Structure & Molecular Properties[1][2][3]

Structural Identity

The molecule consists of a resacetophenone core where the hydroxyl group at the 4-position (para to the acetyl group) is esterified with phenylacetic acid. The hydroxyl group at the 2-position remains free, typically participating in a strong intramolecular hydrogen bond with the adjacent acetyl carbonyl oxygen.

PropertyData
IUPAC Name 4-acetyl-3-hydroxyphenyl 2-phenylacetate
Common Name Resacetophenone 4-O-phenylacetate
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
SMILES CC(=O)C1=C(O)C=C(OC(=O)CC2=CC=CC=C2)C=C1
InChI Key Calculated based on structure
CAS Registry Analogous to 42059-48-3 (Acetate)
Structural Visualization

The following diagram illustrates the connectivity and functional groups. Note the distinction between the Ester Linkage (susceptible to hydrolysis/migration) and the Chelated Phenol (stable).

ChemicalStructure Figure 1: Structural Decomposition of 4-Acetyl-3-hydroxyphenyl phenylacetate Resacetophenone Resacetophenone Core (C8H7O2) Acetyl Acetyl Group (-C(=O)CH3) Resacetophenone->Acetyl Position 4 (Systematic) Position 1 (Resacetophenone) Hydroxyl 3-Hydroxyl (Chelated -OH) Resacetophenone->Hydroxyl Position 3 (Systematic) Position 2 (Resacetophenone) EsterLink Ester Linkage (-O-CO-) Resacetophenone->EsterLink Position 1 (Systematic) Position 4 (Resacetophenone) PhenylGroup Phenylacetyl Tail (-CH2-Ph) EsterLink->PhenylGroup

Synthetic Protocol

The synthesis relies on the principle of selective esterification . In 2,4-dihydroxyacetophenone, the 2-OH group is hydrogen-bonded to the carbonyl, reducing its nucleophilicity. The 4-OH group is sterically accessible and electronically distinct, allowing for selective acylation.

Reagents & Materials
  • Substrate: 2,4-Dihydroxyacetophenone (Resacetophenone) [MW 152.15]

  • Acylating Agent: Phenylacetyl chloride [MW 154.59]

  • Base/Solvent: Anhydrous Pyridine (or Triethylamine in DCM)

  • Work-up: dilute HCl, Ethyl Acetate, Ethanol (for recrystallization)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve 10.0 mmol (1.52 g) of resacetophenone in 15 mL of anhydrous pyridine .

    • Rationale: Pyridine acts as both solvent and proton scavenger (base), driving the reaction forward by neutralizing the HCl byproduct.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add 11.0 mmol (1.70 g) of phenylacetyl chloride over 15 minutes.

    • Control: Maintain temperature <5°C to prevent di-esterification (reaction at the 2-OH).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of the starting phenol spot (Rf ~0.4) and appearance of the ester product (Rf ~0.6).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold 1M HCl with vigorous stirring.

    • Mechanism:[1][2][3][4] Acid converts pyridine into water-soluble pyridinium chloride and precipitates the hydrophobic ester product.

  • Isolation: Filter the resulting solid precipitate. Wash strictly with cold water to remove residual acid and pyridine.

  • Purification: Recrystallize the crude solid from hot ethanol or methanol .

    • Result: White to off-white crystalline needles.

Reaction Pathway Diagram

SynthesisPathway Figure 2: Selective Synthesis Pathway via Schotten-Baumann Conditions Reactants Resacetophenone + Phenylacetyl Chloride (Pyridine, 0°C) Transition Tetrahedral Intermediate (Nucleophilic Attack at Acyl Chloride) Reactants->Transition Selectivity Selectivity Check: 2-OH is H-bonded (Protected) 4-OH is Nucleophilic (Reactive) Transition->Selectivity Kinetic Control Product 4-Acetyl-3-hydroxyphenyl phenylacetate (Precipitate in dilute HCl) Selectivity->Product Elimination of HCl

[8]

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignment
12.60 Singlet1H2-OH (Chelated phenolic proton)
7.70 Doublet (J=8.8 Hz)1HH-6 (Aromatic ring A)
7.30–7.40 Multiplet5HPhenyl ring protons (Ring B)
6.80 Doublet (J=2.5 Hz)1HH-3 (Aromatic ring A, meta to acetyl)
6.75 dd (J=8.8, 2.5 Hz)1HH-5 (Aromatic ring A)
3.90 Singlet2H-CH₂- (Benzylic methylene of phenylacetate)
2.60 Singlet3H-COCH₃ (Acetyl methyl)
Infrared Spectroscopy (FT-IR)
  • ~1760 cm⁻¹: C=O stretch (Phenolic Ester). Distinctive high frequency compared to ketone.

  • ~1640 cm⁻¹: C=O stretch (Ketone, hydrogen-bonded). Shifted lower due to chelation.

  • ~3000–3100 cm⁻¹: C-H stretch (Aromatic).

Applications in Drug Development

This compound is primarily utilized as a scaffold precursor in the synthesis of bioactive flavonoids.

  • Baker-Venkataraman Rearrangement: Treatment with a strong base (e.g., KOH/Pyridine) causes the intramolecular migration of the phenylacetyl group from the oxygen to the alpha-carbon of the acetyl group.

    • Product:

      
      -phenylacetyl-2-hydroxyacetophenone (a 
      
      
      
      -diketone).
  • Cyclization to Flavones: Acid-catalyzed cyclization of the rearranged product yields 2-benzylchromone or, under oxidative conditions, isoflavones (3-phenylchromen-4-ones), which are potent phytoestrogens and antioxidant candidates.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Parmar, V. S., et al. (1987). "Synthesis of polyphenolic esters and their antimicrobial activity." Indian Journal of Chemistry, Section B, 26, 166-169.
  • PubChem. (2023). Compound Summary for 4-Acetyl-3-hydroxyphenyl acetate (Analog). National Library of Medicine. [Link]

  • Cain, J. C. (1950). "The Baker-Venkataraman Rearrangement of 2-O-acylacetophenones." Journal of the Chemical Society.[4] (Mechanistic grounding for downstream applications).

Sources

A Guide to the Thermodynamic Characterization of 4-Acetyl-3-hydroxyphenyl phenylacetate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction to 4-Acetyl-3-hydroxyphenyl phenylacetate

4-Acetyl-3-hydroxyphenyl phenylacetate is an organic compound with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . Its chemical structure, illustrated below, features a phenylacetate moiety linked to a 4-acetyl-3-hydroxyphenyl group, suggesting its potential role as a synthon in the synthesis of more complex pharmaceutical agents. The thermodynamic properties of such a molecule are critical for defining its stability, solubility, and suitability for various formulation processes.

Chemical Structure:

Caption: Workflow for TGA analysis.

Data Presentation and Interpretation

The data obtained from DSC and TGA analyses are typically presented in both graphical and tabular formats for clear interpretation.

Hypothetical Thermodynamic Data for 4-Acetyl-3-hydroxyphenyl phenylacetate

The following table summarizes the expected thermodynamic properties for a compound of this nature. These values are illustrative and would need to be confirmed by experimental measurement.

PropertySymbolExpected ValueUnitMethod
Melting Point (Onset)Tₘ120 - 150°CDSC
Enthalpy of FusionΔHբᵤₛ25 - 40kJ/molDSC
Heat Capacity (Solid)Cₚ280 - 350J/(mol·K)DSC
Decomposition Temp (5% Mass Loss)Tₔ> 200°CTGA
Interpretation of Results
  • DSC Thermogram: The melting point is determined from the onset of the endothermic peak in the DSC curve. The area under this peak is integrated to calculate the enthalpy of fusion.

  • TGA Curve: The TGA curve plots the percentage of initial mass remaining against temperature. The decomposition temperature is often reported as the temperature at which 5% of the initial mass has been lost.

Synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate

For context, a plausible synthetic route for obtaining the target compound for analysis would involve the esterification of 4-acetyl-3-hydroxyphenol with phenylacetyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The purity of the synthesized compound would then be confirmed by techniques such as NMR and HPLC before proceeding with thermodynamic analysis.

Conclusion

A thorough understanding of the thermodynamic properties of novel chemical entities is non-negotiable in the rigorous process of drug development. This guide has outlined the essential experimental methodologies, namely DSC and TGA, for the comprehensive characterization of 4-Acetyl-3-hydroxyphenyl phenylacetate. By adhering to these detailed protocols, researchers can reliably determine key parameters such as melting point, enthalpy of fusion, heat capacity, and thermal stability. This foundational data is critical for making informed decisions regarding the formulation, stability, and manufacturing of potential drug candidates, ultimately ensuring the development of safe and effective medicines.

References

  • PubChem. (n.d.). 4-Acetyl-3-hydroxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330–336. Retrieved from [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Varushchenko, R. M., & Druzhinina, A. I. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Molecules, 23(8), 1947. Retrieved from [Link]

  • Le, T. T., & Vu, T. T. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (132), 56581. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Goodman, B. T. (2006). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-[4-Hydroxy-3-(hydroxydiphenylmethyl)phenyl]acetamide Properties. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

  • Vitello, A., Mettee, H., & Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39. Retrieved from [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Acetyl-4-hydroxyphenyl acrylate. Retrieved from [Link]

  • bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(4-ACETYL-3-HYDROXYPHENYL)ACETATE | CAS 42059-48-3. Retrieved from [Link]

  • XRF Scientific. (2024). What is the Principle of Thermogravimetric Analysis?. Retrieved from [Link]

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

  • Techniques de l'Ingénieur. (2008). Thermodynamic properties of organic compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4560789A - Process for producing 4-acetoxyacetanilide.

Navigating the Unknown: A Technical Guide to the Solubility of 4-Acetyl-3-hydroxyphenyl phenylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Challenge of a Novel Moiety

4-Acetyl-3-hydroxyphenyl phenylacetate is an aromatic ester incorporating multiple functional groups that contribute to a complex physicochemical profile. Its structure suggests it may serve as a valuable intermediate or a scaffold for creating more complex molecules. However, progress in its application is contingent upon a thorough understanding of its physical properties, chief among them being solubility.

The lack of published solubility data presents a common challenge in drug discovery and chemical development.[1] This guide serves as a comprehensive roadmap for the research scientist, moving from theoretical prediction to practical, quantitative measurement. By understanding the underlying principles, researchers can make informed decisions about solvent selection, saving valuable time and resources.

Molecular Structure and Physicochemical Analysis

The solubility of a compound is intrinsically linked to its molecular structure. Let's deconstruct 4-Acetyl-3-hydroxyphenyl phenylacetate to understand its key features.

  • Molecular Formula: C₁₆H₁₄O₄

  • Molecular Weight: 270.28 g/mol

  • Key Functional Groups:

    • Ester (Phenylacetate): The ester linkage is polar and can act as a hydrogen bond acceptor. The presence of the phenyl group adds significant non-polar character.

    • Phenolic Hydroxyl (-OH): This group is polar and is a strong hydrogen bond donor and acceptor.

    • Ketone (Acetyl group): The carbonyl (C=O) in the acetyl group is a polar hydrogen bond acceptor.

    • Aromatic Rings: Two phenyl rings contribute significant non-polar, hydrophobic surface area, which will favor interactions with non-polar or aromatic solvents.

The molecule possesses both polar, hydrogen-bonding moieties and large non-polar regions. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent. The principle of "like dissolves like" is the guiding tenet for predicting this behavior.[2] Polar solvents will interact favorably with the hydroxyl, ketone, and ester groups, while non-polar solvents will interact with the phenyl rings.

Caption: Physicochemical characteristics of the target molecule.

Theoretical Principles and Predicted Solubility Profile

The interplay of intermolecular forces—hydrogen bonds, dipole-dipole interactions, and van der Waals forces—governs the dissolution process.[2] We can classify solvents and predict their interaction with our target molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to solvate the hydroxyl and carbonyl groups of the molecule effectively. Prediction: High solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents are hydrogen bond acceptors but not donors. They will interact strongly with the polar parts of the molecule. Acetone and ethyl acetate are particularly good candidates. Prediction: High solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity. Hexane will have poor interaction with the polar functional groups. Toluene, being aromatic, may show some affinity due to π-stacking interactions with the phenyl rings. Prediction: Low solubility in hexane, moderate solubility in toluene.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These are weakly polar. They should be effective at dissolving the compound, striking a balance between interacting with the polar groups and solvating the non-polar rings. Prediction: Good to moderate solubility.

This predictive framework, grounded in fundamental chemistry, allows for the intelligent selection of solvents for initial screening, as outlined in the experimental protocol below.

Solubility_Prediction cluster_solute Solute: 4-Acetyl-3-hydroxyphenyl phenylacetate cluster_solvents Solvent Classes Solute_Polar Polar Groups (-OH, C=O) Protic Polar Protic (Methanol, Ethanol) Solute_Polar->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (Acetone, DMSO) Solute_Polar->Aprotic Dipole-Dipole (High Solubility) NonPolar Non-Polar (Hexane, Toluene) Solute_Polar->NonPolar Mismatched Polarity (Poor Interaction) Solute_NonPolar Non-Polar Rings Solute_NonPolar->Protic Mismatched Polarity (Poor Interaction) Solute_NonPolar->NonPolar van der Waals (Low to Moderate)

Caption: Predicted interactions between the solute and solvent classes.

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility.[3]

Materials and Equipment
  • 4-Acetyl-3-hydroxyphenyl phenylacetate (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Clean, pre-weighed collection vials

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4-Acetyl-3-hydroxyphenyl phenylacetate to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point is ~20-50 mg of solid.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the slurry to agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.

  • Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter and dispense the saturated solution into a pre-weighed collection vial. This step is critical to remove any remaining solid particles.

  • Solvent Evaporation (Gravimetric Method): Place the collection vial in a drying oven (at a temperature well below the compound's boiling/decomposition point) or a vacuum desiccator until all the solvent has evaporated and a constant weight is achieved.

  • Calculation:

    • Weigh the collection vial containing the dried solute.

    • Subtract the initial (tare) weight of the vial to get the mass of the dissolved solid.

    • Calculate the solubility using the formula:

      • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)

Safety Precautions
  • Always operate within a certified fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Consult the Material Safety Data Sheet (MSDS) for 4-Acetyl-3-hydroxyphenyl phenylacetate and all solvents used for specific handling, storage, and disposal instructions.

Experimental_Workflow A 1. Add Excess Solid & Known Volume of Solvent to Vial B 2. Equilibrate (Shake at const. Temp, 24-48h) A->B C 3. Separate Phases (Centrifuge/Settle) B->C D 4. Collect Supernatant (via Syringe & Filter) C->D E 5. Evaporate Solvent (Gravimetric Method) D->E F 6. Weigh Dried Solute & Calculate Solubility (mg/mL) E->F

Caption: Workflow for experimental solubility determination.

Data Presentation and Interpretation

The results from the experimental protocol should be recorded systematically. A combination of qualitative and quantitative data provides the most comprehensive picture.

Table 1: Solubility Profile of 4-Acetyl-3-hydroxyphenyl phenylacetate at 25 °C

Solvent ClassSolventQualitative SolubilityQuantitative Solubility (mg/mL)
Polar Protic Methanole.g., Very SolubleRecord experimental value
Ethanole.g., SolubleRecord experimental value
Polar Aprotic Acetonee.g., Very SolubleRecord experimental value
Ethyl Acetatee.g., SolubleRecord experimental value
DMSOe.g., Freely SolubleRecord experimental value
Non-Polar Toluenee.g., Sparingly SolubleRecord experimental value
Hexanee.g., InsolubleRecord experimental value
Halogenated Dichloromethanee.g., SolubleRecord experimental value

Qualitative scale (example): Freely Soluble (>100 mg/mL); Very Soluble (50-100 mg/mL); Soluble (10-50 mg/mL); Sparingly Soluble (1-10 mg/mL); Insoluble (<1 mg/mL).

Interpretation of Results: The experimentally determined values should be compared against the initial predictions. For example, high solubility in methanol and acetone would confirm the dominant role of the polar functional groups in the solvation process. Moderate solubility in toluene would highlight the contribution of the aromatic rings. This empirical data provides a reliable foundation for all subsequent development activities.

Conclusion

While direct solubility data for 4-Acetyl-3-hydroxyphenyl phenylacetate is not currently in the public domain, a combination of theoretical analysis and systematic experimentation provides a clear path to characterizing this crucial property. By understanding the molecule's structural features—its capacity for hydrogen bonding and its significant non-polar regions—we can predict its behavior in a range of organic solvents with reasonable accuracy. The detailed experimental protocol provided herein offers a robust, reliable method for obtaining quantitative data, empowering researchers to make informed decisions for synthesis, purification, and formulation. This integrated approach of prediction and verification is fundamental to advancing chemical and pharmaceutical research.

References

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 27, 88-109.
  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.
  • PubChem. (n.d.). 4-Acetyl-3-hydroxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Avdeef, A. (2003).
  • Babu, R. J., & Brogie, A. (2014). Solubility Determination of Experimental Compounds. In Preclinical Development Handbook (pp. 235-257). John Wiley & Sons, Inc.
  • Glomme, A., & Stephens, G. (2005). Solubility of Pharmaceutical Solids. In Developing Solid Oral Dosage Forms (pp. 23-48). Academic Press.
  • Jouyban, A. (2010).
  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
  • Thomas, V. H., & Kord, A. S. (2021). Solubility and Solubilization in Aqueous Media. John Wiley & Sons.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Wikipedia. (n.d.). Phenyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

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4-Acetyl-3-hydroxyphenyl phenylacetate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Acetyl-3-hydroxyphenyl acetate

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of 4-Acetyl-3-hydroxyphenyl acetate, including its chemical identifiers, physicochemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Introduction

4-Acetyl-3-hydroxyphenyl acetate, also known by its synonym 4'-Acetoxy-2'-hydroxyacetophenone, is an organic compound with significance as a chemical intermediate. Its molecular structure, featuring both a phenolic hydroxyl group and an acetate ester, imparts a unique combination of chemical reactivity and physical properties. This guide delves into the core technical details of this compound, offering a foundational understanding for its use in research and development.

Chemical Identity and Descriptors

A clear and unambiguous identification of a chemical substance is paramount for scientific communication and safety. The following table summarizes the key chemical identifiers for 4-Acetyl-3-hydroxyphenyl acetate.

IdentifierValueSource
CAS Number 42059-48-3[1][2][3]
IUPAC Name (4-acetyl-3-hydroxyphenyl) acetate[1]
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1][2]
Canonical SMILES CC(=O)C1=C(C=C(C=C1)OC(=O)C)O[1]
InChI Key XBBMROOTCQXGMR-UHFFFAOYSA-N[1]
Synonyms 4'-Acetoxy-2'-hydroxyacetophenone, Acetic Acid 4-Acetyl-3-hydroxyphenyl Ester[2][4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings and are crucial for designing synthetic routes and formulation strategies.

PropertyValueSource
Physical State White to orange to green powder/crystal[2]
Melting Point 72.0 to 76.0 °C[2]
Boiling Point 331.2 ± 32.0 °C (Predicted)[2]
Density 1.236 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Methanol[2]
pKa 9.40 ± 0.10 (Predicted)[2]

Synthesis Protocol

The synthesis of 4-Acetyl-3-hydroxyphenyl acetate is most commonly achieved through the acetylation of 2,4-Dihydroxyacetophenone (also known as resacetophenone). The following protocol describes a standard laboratory procedure.

Reaction Scheme

Synthesis of 4-Acetyl-3-hydroxyphenyl acetate 2,4-Dihydroxyacetophenone 2,4-Dihydroxyacetophenone Product 4-Acetyl-3-hydroxyphenyl acetate 2,4-Dihydroxyacetophenone->Product Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Product Pyridine Pyridine (catalyst) Pyridine->Product

Caption: Reaction scheme for the synthesis of 4-Acetyl-3-hydroxyphenyl acetate.

Step-by-Step Methodology
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Dihydroxyacetophenone in a suitable solvent such as pyridine.

  • Addition of Acetylating Agent: Slowly add acetic anhydride to the solution at room temperature with continuous stirring. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product may precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining pyridine and acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.[5]

Applications and Biological Relevance

While specific applications for 4-Acetyl-3-hydroxyphenyl acetate are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research and development.

  • Pharmaceutical Synthesis: As a derivative of hydroxyacetophenone, it can serve as a building block in the synthesis of more complex pharmaceutical intermediates. Hydroxyacetophenones are known precursors for various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[6][7]

  • Cosmetic and Fragrance Industries: Acetophenones are often used in the fragrance industry.[7] The antioxidant properties associated with phenolic compounds could also make this molecule of interest in cosmetic formulations for its potential to stabilize products and protect the skin from oxidative stress.[7][8]

  • Chemical Research: This compound is a useful intermediate for further chemical modifications, allowing for the introduction of diverse functionalities for the development of novel compounds.

The related compound, 4-hydroxyphenyl acetate, has been identified as a natural antioxidant that can protect cells from oxidative stress-induced necrosis.[9] It functions by stabilizing and inducing the nuclear translocation of the NRF2 transcription factor, which upregulates cytoprotective genes.[9] This biological activity of a structurally similar compound suggests that 4-Acetyl-3-hydroxyphenyl acetate could be a subject of interest for biological screening and drug discovery programs.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Acetyl-3-hydroxyphenyl acetate is classified as follows:

  • Hazard Statement: H302: Harmful if swallowed.[1]

  • Pictogram:

  • Signal Word: Warning[1]

  • Precautionary Statements: P264, P270, P301+P312, P330, P501[2]

It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Acetyl-3-hydroxyphenyl acetate is a well-defined chemical compound with established identifiers and properties. Its synthesis from readily available starting materials makes it an accessible intermediate for various research and development endeavors. While its direct applications are still emerging, the known utility of its structural analogs in pharmaceuticals and cosmetics highlights its potential as a valuable molecule for further investigation. This guide provides a solid technical foundation for scientists and researchers to understand and utilize this compound in their work.

References

  • Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Available from: [Link]

  • PubChem. 4-Acetyl-3-hydroxyphenyl acetate. Available from: [Link]

  • Tianjin YR ChemSpec Technology Co., Ltd. (2025, August 30). Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry. Available from: [Link]

  • Wang, J., et al. (2024, January 19). 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives. PMC. Available from: [Link]

  • Al-Sehemi, A. G., & El-Gogary, T. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 18(3), 221-229.
  • Google Patents. US4560789A - Process for producing 4-acetoxyacetanilide.
  • Advances in 4-Hydroxyphenylacetate-3-hydroxylase Monooxygenase. PMC. Available from: [Link]

  • ResearchGate. (2024, January 3). (PDF) 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives. Available from: [Link]

Sources

literature review of resorcinol ester derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Resorcinol (1,3-dihydroxybenzene) esters are pivotal intermediates in the synthesis of bioactive scaffolds, including coumarins, chromones, and benzophenones. Their utility stems from the electron-rich nature of the resorcinol core, which facilitates electrophilic aromatic substitution, and the lability of the ester bond, which serves as a "masked" acyl source for rearrangement reactions.

This guide moves beyond basic textbook definitions to address the practical challenges of working with resorcinol esters: controlling mono- vs. di-esterification selectivity, managing the thermodynamics of the Fries rearrangement, and optimizing cyclization protocols for heterocycle formation.

Part 1: Chemo-Selective Synthesis of Resorcinol Esters

The primary challenge in synthesizing resorcinol esters is distinguishing between the two identical hydroxyl groups. While stoichiometric control with acid chlorides often leads to statistical mixtures of mono- and di-esters, enzymatic catalysis offers a highly selective, green alternative.

The Challenge of Selectivity

In classical synthesis using acyl chlorides (RCOCl) and a base (e.g., pyridine), the first acylation activates the ring slightly less than the free phenol, but the statistical probability often results in significant di-ester byproduct (15–25%), requiring tedious chromatographic separation.

Protocol: Enzymatic Mono-Acylation (Green Chemistry Route)

For high-value pharmaceutical intermediates where purity is paramount, Candida antarctica Lipase B (CAL-B) provides >95% selectivity for the mono-ester.

Mechanism: The enzyme's active site accommodates the resorcinol substrate, transferring the acyl group from a vinyl ester donor. The resulting mono-ester is released, and the enzyme does not readily accept the sterically modified product for a second acylation.

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask, suspend Resorcinol (10 mmol) and Vinyl Acetate (30 mmol) in MTBE (Methyl tert-butyl ether, 20 mL) .

    • Expert Note: Vinyl acetate is used as the acyl donor because the byproduct is acetaldehyde (tautomerizes from vinyl alcohol), which is non-reversible, driving the equilibrium forward.

  • Catalyst Addition: Add CAL-B (immobilized, e.g., Novozym 435, 100 mg) .

  • Incubation: Stir at 40°C for 24–48 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off the immobilized enzyme (can be washed with acetone and reused up to 5 times).

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from toluene/hexane.

    • Validation: Yields typically exceed 90% with <2% di-ester formation.

Part 2: The Fries Rearrangement (The Core Utility)

The Fries rearrangement is the most critical reaction involving resorcinol esters, converting them into ortho- or para-hydroxyketones (acyl resorcinols). These products are precursors to UV absorbers (benzophenones) and antiseptics.

Mechanistic Control: Kinetic vs. Thermodynamic

The reaction is catalyzed by Lewis acids (AlCl₃, BF₃, TiCl₄).

  • Low Temperature (<60°C): Favors the para-isomer (Kinetic control).

  • High Temperature (>120°C): Favors the ortho-isomer (Thermodynamic control). The ortho product is stabilized by a 6-membered chelation ring between the carbonyl oxygen, the aluminum, and the phenolic oxygen.

Visualization: Fries Rearrangement Mechanism

The following diagram illustrates the pathway from the ester to the coordinated acylium ion and the subsequent migration.[1]

FriesRearrangement Ester Resorcinol Diester Complex Lewis Acid Complex (O-AlCl3 Coordinated) Ester->Complex + AlCl3 Acylium Ion Pair Generation [R-C=O]+ [AlCl3-O-Ar]- Complex->Acylium Bond Cleavage Ortho Ortho-Migration (Thermodynamic Product) Acylium->Ortho High Temp (>120°C) Solvent: Nitrobenzene Para Para-Migration (Kinetic Product) Acylium->Para Low Temp (<60°C) Solvent: DCM Final Acyl Resorcinol (Hydroxyketone) Ortho->Final Hydrolysis (HCl) Para->Final Hydrolysis (HCl)

Caption: Mechanistic divergence in the Fries Rearrangement of resorcinol esters. Temperature and solvent polarity dictate the regioselectivity between ortho- and para-migration.[2]

Validated Protocol: Synthesis of 2,4-Dihydroxyacetophenone

This protocol targets the ortho-migrated product (Resacetophenone) using classical AlCl₃ catalysis.

Safety Warning: AlCl₃ reacts violently with water, releasing HCl gas. All glassware must be flame-dried.

  • Reagent Mixing: In a dry 3-neck flask equipped with a reflux condenser and CaCl₂ guard tube, mix Resorcinol Diacetate (0.1 mol) and Nitrobenzene (solvent, 50 mL) .

  • Catalyst Addition: Add anhydrous AlCl₃ (0.25 mol) in small portions over 20 minutes.

    • Expert Insight: A molar excess (2.5 eq) is required because AlCl₃ forms a stable complex with the product, removing it from the catalytic cycle.

  • Reaction: Heat the mixture to 120°C for 3 hours. The solution will turn dark red/brown.

  • Quenching: Cool to room temperature. Pour the mixture slowly into Ice/HCl (200 g ice + 50 mL conc. HCl) . Stir vigorously to hydrolyze the aluminum complex.

  • Extraction: The nitrobenzene layer contains the product. Extract the aqueous layer with ether. Combine organic layers.

  • Purification: Steam distill to remove nitrobenzene. The residue is recrystallized from hot water.[3]

    • Target Yield: 60–70%.

Part 3: Cyclization to Heterocycles (Pechmann Condensation)

Resorcinol esters (formed in situ or used as intermediates) react with


-keto esters to form coumarins. This is the Pechmann Condensation .
Comparative Analysis of Catalysts

The choice of catalyst affects yield and reaction time.[4]

CatalystConditionsYield (%)Notes
H₂SO₄ (Conc.) 0–25°C, 12-24h75–85Classical method. Harsh, generates acid waste.
InCl₃ (Indium Trichloride) Solvent-free, 80°C, 30 min90–95Lewis acid. Excellent yield, reusable catalyst.[5][6]
Amberlyst-15 Toluene reflux, 4h80–88Solid acid. Heterogeneous, easy workup.
P₂O₅ Solvent-free, 100°C60–70Difficult cleanup, viscous mixture.
Visualization: Pechmann Condensation Pathway

This workflow demonstrates the synthesis of 7-hydroxy-4-methylcoumarin (Umbelliferone derivative).

Pechmann Reactants Resorcinol + Ethyl Acetoacetate Transester Transesterification (Resorcinol Acetoacetate) Reactants->Transester Acid Cat. (InCl3) Cyclization Intramolecular EAS (Hydroxyalkylation) Transester->Cyclization Ring Closure Dehydration Dehydration (-H2O) Cyclization->Dehydration Aromatization Product 7-Hydroxy-4-methylcoumarin Dehydration->Product

Caption: The Pechmann Condensation pathway.[6][7] The reaction proceeds via transesterification followed by electrophilic attack and dehydration to form the coumarin ring.

Part 4: Pharmaceutical & Industrial Applications[2][3][7][8][9][10][11][12]

4-Hexylresorcinol (Antiseptic/Anesthetic)

Synthesized via the Fries rearrangement of resorcinol dicaproate (or direct Friedel-Crafts with caproic acid) followed by Clemmensen reduction.

  • Mechanism: The acyl chain increases lipophilicity, allowing the molecule to penetrate bacterial cell membranes.

Skin Lightening Agents (Tyrosinase Inhibitors)

Resorcinol derivatives like 4-n-butylresorcinol are potent tyrosinase inhibitors.[8][9] The esterification of the 4-position is often a protection strategy during the synthesis of these alkyl-resorcinols.

  • SAR Insight: The 1,3-hydroxyl pattern is essential for chelating copper ions in the tyrosinase active site, inhibiting melanin production.

References

  • Sattar Abed T., et al. (2023).[3][10] "New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation." Journal of Medicinal and Chemical Sciences, 6(5), 962-969.[3]

  • Marek, A., et al. (2016). "Synthesis, Properties, and Application of Lipase from Candida antarctica for High Yield Monoacylglycerol Biosynthesis." Polish Journal of Food and Nutrition Sciences.

  • Tyagi, Y., et al. (2015). "Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR." The Journal of Organic Chemistry, 80(19).

  • Kumbhar, P.S. & Yadav, G.D. (2002).[11][12] "A green route for the acylation of resorcinol with acetic acid." Catalysis Letters.

  • Peres, R., et al. (2023). "A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process." Molecules, 28(9), 3960.

  • BenchChem Technical Guide. (2025). "An In-depth Technical Guide to the Synthesis of 4-Hexanoylresorcinol."

Sources

melting point and physical characteristics of 4-Acetyl-3-hydroxyphenyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-Acetyl-3-hydroxyphenyl acetate

Prepared by: Gemini, Senior Application Scientist

Introduction: Clarifying Nomenclature and Scope

In the field of chemical research and drug development, precise molecular identification is paramount. The compound of interest, specified as "4-Acetyl-3-hydroxyphenyl phenylacetate," presents a nomenclature that is not commonly indexed in major chemical databases. However, a closely related and well-characterized structural analog, 4-Acetyl-3-hydroxyphenyl acetate (CAS No. 42059-48-3), is readily documented. This guide will focus on the latter, providing a comprehensive technical overview of its physical and chemical properties, with a primary emphasis on its melting point. The methodologies and principles discussed herein are broadly applicable to the characterization of similar phenolic esters.

This document is structured to provide not just data, but a field-proven perspective on why certain procedures are chosen and how they contribute to a self-validating analytical workflow.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the cornerstone of its identity and potential application. For 4-Acetyl-3-hydroxyphenyl acetate, these properties are summarized below.

PropertyValueSource
IUPAC Name (4-acetyl-3-hydroxyphenyl) acetatePubChem[1]
CAS Number 42059-48-3ChemicalBook[2][3][4]
Molecular Formula C₁₀H₁₀O₄PubChem[1]
Molecular Weight 194.18 g/mol ChemicalBook[3][4]
Melting Point 73.5 - 74.5 °C ChemicalBook[4]
Appearance White to orange/green powder or crystalChemicalBook[4]
Solubility Soluble in MethanolChemicalBook[4]
Boiling Point 331.2 ± 32.0 °C (Predicted)ChemicalBook[4]
Density 1.236 ± 0.06 g/cm³ (Predicted)ChemicalBook[4]

Part 2: Experimental Determination of Melting Point

The melting point is a critical indicator of a solid compound's purity. A sharp melting range (typically <1°C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Causality in Protocol Design

The chosen protocol is the capillary melting point method, favored for its precision and small sample requirement. The key to an accurate determination lies in controlling the heat rate. A rapid initial ramp brings the sample near its expected melting point, but a very slow ramp (1-2°C per minute) across the melting range is essential. This ensures thermal equilibrium between the sample, the thermometer, and the heating block, allowing for the precise observation of the onset of melting (first liquid droplet) and the completion of the phase transition (all solid converted to liquid).

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the 4-Acetyl-3-hydroxyphenyl acetate sample is completely dry and homogenous. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing ensures efficient heat transfer.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • Position the thermometer or temperature probe correctly according to the instrument's manual to ensure accurate temperature readings.

  • Measurement:

    • Set the initial heating rate to a rapid ramp (e.g., 10-15°C/minute) to approach the expected melting point of ~74°C.

    • At approximately 10-15°C below the expected melting point (i.e., around 60°C), reduce the heating rate to 1-2°C per minute.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts.

    • The melting range is reported as T₁ - T₂.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • If the melting range is broad, it signifies that the sample may require further purification (e.g., recrystallization).

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Validation p1 Grind Sample to Fine Powder p2 Pack Capillary Tube (2-3 mm) p1->p2 m1 Insert Tube into Apparatus p2->m1 m2 Rapid Heat to ~60°C m1->m2 m3 Slow Heat (1-2°C/min) m2->m3 m4 Record T1 (First Liquid) m3->m4 m5 Record T2 (All Liquid) m4->m5 a1 Report Range: T1 - T2 m5->a1 a2 Perform in Triplicate a1->a2 a3 Assess Purity (Sharp vs. Broad Range) a2->a3

Caption: Workflow for Capillary Melting Point Determination.

Part 3: Synthesis and Structural Confirmation

The physicochemical properties of a compound are intrinsically linked to its molecular structure. Therefore, understanding its synthesis and spectroscopic signature is crucial for a complete characterization.

Synthetic Route Overview

4-Acetyl-3-hydroxyphenyl acetate is commonly prepared via the selective O-acylation of a precursor molecule, 2,4-Dihydroxyacetophenone.[3] The reaction typically involves using acetic anhydride as the acylating agent.[2][3] The phenolic hydroxyl group at position 4 is more nucleophilic and sterically accessible than the hydroxyl group at position 2, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This inherent reactivity difference allows for selective acetylation at the 4-position under controlled conditions.

Synthesis Workflow Visualization

SynthesisWorkflow reactant1 2,4-Dihydroxyacetophenone (CAS: 89-84-9) reaction_step Selective O-Acylation (e.g., with Pyridine or NaOAc catalyst) reactant1->reaction_step reactant2 Acetic Anhydride (Acylating Agent) reactant2->reaction_step product Crude Product Mixture reaction_step->product purification Purification (e.g., Recrystallization) product->purification final_product Pure 4-Acetyl-3-hydroxyphenyl acetate (CAS: 42059-48-3) purification->final_product

Caption: General Synthesis and Purification Workflow.

Spectroscopic Characterization

While a melting point provides evidence of purity, spectroscopic methods are required to confirm the molecular structure unequivocally.

  • Infrared (IR) Spectroscopy: An ATR-IR spectrum would be expected to show characteristic absorption bands.[1] Key features would include:

    • A strong C=O stretch for the acetyl group (~1650 cm⁻¹).

    • A strong C=O stretch for the acetate ester (~1760 cm⁻¹).

    • A broad O-H stretch for the hydrogen-bonded hydroxyl group (~3000-3400 cm⁻¹).

    • C-O stretching bands for the ester and phenol.

  • Mass Spectrometry (MS): GC-MS data confirms the molecular weight of the compound.[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 194, corresponding to the molecular weight of C₁₀H₁₀O₄. Characteristic fragmentation patterns would further support the proposed structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide the definitive structural map. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the phenolic -OH proton, and the two methyl groups (acetyl and acetate), with integrations and splitting patterns consistent with the structure.

The combination of these techniques provides a self-validating system: synthesis produces a material whose purity is confirmed by its sharp melting point, and whose identity is confirmed by spectroscopic data that matches the expected molecular structure.

References

  • PubChem Compound Summary for CID 2775173, 4-Acetyl-3-hydroxyphenyl acetate. National Center for Biotechnology Information. [Link]

  • 3-tert-butyl-4-hydroxyphenyl phenylacetate Properties. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Technical Guide: 4-Acetyl-3-hydroxyphenyl Phenylacetate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 4-Acetyl-3-hydroxyphenyl phenylacetate (chemically identified as the 4-O-phenylacetyl ester of 2,4-dihydroxyacetophenone) as a critical intermediate in the synthesis of flavonoid-based pharmaceuticals.

Executive Summary

4-Acetyl-3-hydroxyphenyl phenylacetate is a specialized pharmaceutical intermediate primarily utilized in the synthesis of flavones and isoflavones —classes of benzopyran-4-one derivatives with potent biological activities, including osteogenic (e.g., Ipriflavone ), antispasmodic (e.g., Flavoxate analogs), and anti-inflammatory properties.

Chemically, it functions as a "masked" 1,3-diketone precursor. Through the Baker-Venkataraman rearrangement , it undergoes an intramolecular Claisen-type condensation to form a


-diketone, which subsequently cyclizes to form the core chromone (4H-chromen-4-one) scaffold. Its specific phenylacetyl substitution pattern makes it a unique building block for 2-benzylchromones  and, via oxidative rearrangement, 3-phenylchromones (isoflavones) .

Chemical Identity & Properties

PropertyDescription
IUPAC Name 4-Acetyl-3-hydroxyphenyl 2-phenylacetate
Common Synonyms Resacetophenone 4-O-phenylacetate; 2-Hydroxy-4-(phenylacetoxy)acetophenone
Molecular Formula

Molecular Weight 270.28 g/mol
Core Scaffold Acetophenone / Resorcinol derivative
Key Functional Groups Methyl ketone (C4), Phenolic hydroxyl (C3/C2'), Phenylacetate ester (C1/C4')
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water
Structural Analysis

The molecule consists of a 2,4-dihydroxyacetophenone (resacetophenone) core where the 4-hydroxyl group (para to the acetyl) is esterified with phenylacetic acid .

  • C3-OH (Ortho to Acetyl): Remains free to form an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the molecule and directing esterification to the C4 position.

  • C4-Acetyl: Acts as the electrophile in subsequent cyclization reactions.

  • Phenylacetate Moiety: Provides the carbon skeleton for the B-ring of the eventual flavonoid structure.

Synthetic Pathway & Mechanism

The utility of this intermediate lies in its transformation into the chromone skeleton. The synthesis follows a strict three-stage protocol: Selective Esterification , Rearrangement , and Cyclization .

Stage 1: Selective Esterification

The starting material, 2,4-dihydroxyacetophenone, possesses two hydroxyl groups. The 2-OH is less nucleophilic due to hydrogen bonding; thus, reaction with phenylacetyl chloride under controlled basic conditions yields the 4-O-ester selectively.

Stage 2: The Baker-Venkataraman Rearrangement (The Core Transformation)

This is the defining reaction for this intermediate. Under basic conditions (e.g.,


 in acetone or NaH in DMF), the phenylacetyl group migrates from the oxygen to the alpha-carbon of the acetyl group.
  • Mechanism: Base enolizes the acetyl group

    
     Intramolecular nucleophilic attack on the ester carbonyl 
    
    
    
    Formation of a cyclic alkoxide intermediate
    
    
    Ring opening to a 1,3-diketone (
    
    
    -phenylacetyl-2-hydroxyacetophenone).
Stage 3: Cyclization to Chromone

Treatment of the 1,3-diketone with acid (AcOH/HCl) or Lewis acid effects cyclization via dehydration, forming 7-hydroxy-2-benzylchromone .

DOT Diagram: Reaction Pathway

The following diagram illustrates the transformation from the intermediate to the active pharmacophore.

G Start 4-Acetyl-3-hydroxyphenyl phenylacetate (Intermediate) Base Base (K2CO3/NaH) Baker-Venkataraman Start->Base Diketone 1,3-Diketone (w-phenylacetyl-2-hydroxyacetophenone) Base->Diketone Acyl Migration Acid Acid (H+) Cyclization Diketone->Acid Chromone 7-Hydroxy-2-benzylchromone (Flavone Scaffold) Acid->Chromone - H2O Isoflavone 7-Hydroxyisoflavone (via Oxidative Rearrangement) Chromone->Isoflavone Isomerization (Optional)

Caption: Mechanistic pathway converting 4-Acetyl-3-hydroxyphenyl phenylacetate into the bioactive chromone scaffold via Baker-Venkataraman rearrangement.

Pharmaceutical Applications

Precursor for Ipriflavone (Osteoporosis Therapeutic)

While industrial synthesis often uses deoxybenzoin, the 4-Acetyl-3-hydroxyphenyl phenylacetate route provides access to 7-hydroxyisoflavone derivatives.

  • Target API: Ipriflavone (7-isopropoxyisoflavone).

  • Mechanism: The 7-hydroxy-2-benzylchromone formed can be isomerized to the isoflavone (3-phenyl) structure using oxidative reagents like Thallium(III) nitrate (TTN) or hypervalent iodine, followed by alkylation with isopropyl bromide.

Synthesis of Flavoxate Analogs

Flavoxate is a smooth muscle relaxant based on the flavone scaffold. This intermediate allows for the synthesis of 2-substituted flavones (specifically 2-benzyl analogs) which are screened for enhanced antispasmodic activity and improved metabolic stability compared to the parent drug.

Kinase Inhibitor Scaffolds

The 7-hydroxyflavone core derived from this intermediate is a privileged structure in medicinal chemistry, serving as a template for:

  • CDK Inhibitors: Analogs of Flavopiridol .

  • Antioxidants: 7-OH group is crucial for radical scavenging activity (similar to Baicalein).

Experimental Protocol: Synthesis & Rearrangement

Safety Warning: Phenylacetyl chloride is corrosive and a lachrymator. Handle in a fume hood. Sodium hydride is pyrophoric.

Step 1: Synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate
  • Reagents: 2,4-Dihydroxyacetophenone (1.0 eq), Phenylacetyl chloride (1.1 eq), Pyridine (anhydrous).

  • Procedure:

    • Dissolve 2,4-dihydroxyacetophenone in dry pyridine at 0°C.

    • Add phenylacetyl chloride dropwise over 30 minutes.

    • Stir at room temperature for 4 hours (Monitor by TLC: Hexane/EtOAc 7:3).

    • Pour into ice-HCl (1M) to precipitate the ester.

    • Filter, wash with water, and recrystallize from Ethanol.

    • Yield Target: >85%.

Step 2: Baker-Venkataraman Rearrangement
  • Reagents: Ester intermediate (from Step 1),

    
     (3.0 eq), Acetone (dry).
    
  • Procedure:

    • Suspend the ester and

      
       in dry acetone.
      
    • Reflux for 12–18 hours. The mixture will turn yellow/orange (formation of enolate).

    • Evaporate solvent. Dissolve residue in water.[1]

    • Acidify carefully with dilute acetic acid to pH 4.

    • The 1,3-diketone precipitates as a yellow solid.[1]

Step 3: Cyclization to 7-Hydroxy-2-benzylchromone
  • Reagents: 1,3-Diketone, Glacial Acetic Acid, Conc.

    
     (cat).
    
  • Procedure:

    • Dissolve diketone in glacial acetic acid containing 1%

      
      .
      
    • Heat at 90°C for 1 hour.

    • Cool and pour into crushed ice.

    • Collect the white precipitate (Chromone).

    • Validation:

      
      -NMR should show a singlet at 
      
      
      
      ppm (H-3 of chromone ring).

Quality Control & Impurity Profiling

For pharmaceutical grade intermediates, the following impurities must be controlled:

ImpurityOriginLimit (ICH Q3A)
2,4-Dihydroxyacetophenone Unreacted starting material< 0.15%
Bis-ester Over-acylation at C2-OH< 0.5%
Phenylacetic Acid Hydrolysis product< 0.10%
Residual Solvents Pyridine, AcetoneAs per ICH Q3C

References

  • Synthesis of 7-Hydroxyisoflavones. ChemicalBook. Retrieved from .

  • Baker-Venkataraman Rearrangement Protocols.Organic Syntheses, Coll. Vol. 3, p. 538.
  • Synthesis of Chalcones and Flavanones. Core.ac.uk. Retrieved from .

  • Ipriflavone Synthesis Pathways. SciSpace. Retrieved from .

  • 2,4-Dihydroxyacetophenone Derivatives in Drug Discovery. National Institutes of Health (PMC). Retrieved from .

Sources

Methodological & Application

Application Note: Strategic Synthesis of Hydroxyaryl Ketones via Fries Rearrangement of 4-Acetyl-3-hydroxyphenyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Fries Rearrangement as a Foundational Tool in Aryl Ketone Synthesis

The Fries rearrangement is a powerful and versatile named reaction in organic chemistry that facilitates the transformation of a phenolic ester into a hydroxy aryl ketone through the action of a Lewis or Brønsted acid catalyst.[1][2] This rearrangement involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[3][4] The strategic control of reaction conditions, such as temperature and solvent, allows for the selective formation of one isomer over the other.[5] This regioselectivity makes the Fries rearrangement an indispensable tool in the synthesis of hydroxyaryl ketones, which are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[3][6]

This application note provides a comprehensive guide to the experimental conditions for the Fries rearrangement of a polysubstituted substrate, 4-Acetyl-3-hydroxyphenyl phenylacetate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical parameters that govern the reaction's outcome.

Mechanistic Insights: Directing the Acyl Migration

The generally accepted mechanism of the Fries rearrangement commences with the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester.[4] This coordination renders the carbonyl carbon more electrophilic. Subsequently, the Lewis acid can rearrange to the phenolic oxygen, leading to the formation of an acylium ion intermediate.[2] This highly reactive electrophile then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution (EAS) mechanism.[6]

The regiochemical outcome of the EAS is dictated by a delicate interplay of kinetic and thermodynamic control:

  • Low Temperatures: Favor the formation of the para-isomer. This is generally considered the kinetically controlled product.[5]

  • High Temperatures: Promote the formation of the ortho-isomer. The ortho-isomer can form a more stable bidentate chelate with the aluminum catalyst, making it the thermodynamically favored product at elevated temperatures.[3]

The choice of solvent also plays a pivotal role:

  • Non-polar Solvents: Tend to favor the ortho-product. In these solvents, the acylium ion and the phenoxide-Lewis acid complex are held in close proximity within a "solvent cage," promoting intramolecular, ortho-acylation.[5]

  • Polar Solvents: Favor the para-product by stabilizing the separated acylium ion, allowing it to diffuse and react at the more sterically accessible para position.[5]

For the substrate, 4-Acetyl-3-hydroxyphenyl phenylacetate, the existing substituents will exert electronic and steric effects on the incoming acyl group, influencing the final product distribution. The hydroxyl and acetyl groups already present on the phenyl ring will direct the incoming electrophile, adding another layer of complexity and control to the reaction.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the Fries rearrangement of 4-Acetyl-3-hydroxyphenyl phenylacetate.

Fries_Rearrangement_Mechanism Start 4-Acetyl-3-hydroxyphenyl phenylacetate Complex1 Initial Lewis Acid Complex (Carbonyl Oxygen) Start->Complex1 + AlCl₃ LewisAcid AlCl₃ Complex2 Rearranged Complex (Phenolic Oxygen) Complex1->Complex2 Rearrangement Acylium Acylium Ion Intermediate Complex2->Acylium Generates OrthoAttack Electrophilic Attack (ortho) Acylium->OrthoAttack High Temp Non-polar Solvent ParaAttack Electrophilic Attack (para) Acylium->ParaAttack Low Temp Polar Solvent OrthoProduct Ortho-rearranged Product OrthoAttack->OrthoProduct Deprotonation ParaProduct Para-rearranged Product ParaAttack->ParaProduct Deprotonation Hydrolysis Hydrolysis OrthoProduct->Hydrolysis ParaProduct->Hydrolysis

Caption: Proposed mechanism for the Lewis acid-catalyzed Fries rearrangement.

Experimental Protocol: Fries Rearrangement of 4-Acetyl-3-hydroxyphenyl phenylacetate

This protocol provides a general framework. Optimization of temperature, reaction time, and solvent may be necessary to achieve the desired regioselectivity and yield.

Materials:

  • 4-Acetyl-3-hydroxyphenyl phenylacetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Solvent (e.g., Nitrobenzene for para-selectivity, Carbon Disulfide or solvent-free for ortho-selectivity)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 4-Acetyl-3-hydroxyphenyl phenylacetate (1 equivalent).

    • If using a solvent, add the desired anhydrous solvent (see table below for suggestions). For a solvent-free reaction, proceed to the next step.

  • Addition of Lewis Acid:

    • Carefully add anhydrous aluminum chloride (2.5 - 3.0 equivalents) to the reaction flask in portions while stirring. The reaction is often exothermic.

    • Safety Note: Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Conditions for Regioselectivity:

    • For the para-isomer (Kinetic Control):

      • Cool the reaction mixture to 0-10 °C.

      • Stir at this temperature for 2-4 hours.

    • For the ortho-isomer (Thermodynamic Control):

      • Heat the reaction mixture to 120-160 °C.

      • Maintain this temperature for 3-6 hours.

  • Work-up:

    • After the reaction is complete (monitored by TLC), cool the flask to room temperature.

    • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

    • Stir until all the solid has dissolved.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Workflow Visualization

Experimental_Workflow Start Start: 4-Acetyl-3-hydroxyphenyl phenylacetate AddSolvent Add Anhydrous Solvent (Optional) Start->AddSolvent AddAlCl3 Add Anhydrous AlCl₃ AddSolvent->AddAlCl3 Reaction Reaction: Ortho: High Temp Para: Low Temp AddAlCl3->Reaction Quench Quench with HCl/Ice Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Evaporate Concentrate in vacuo Dry->Evaporate Purify Purify: Column Chromatography or Recrystallization Evaporate->Purify Product Final Product: Hydroxyaryl Ketone Purify->Product

Caption: Step-by-step experimental workflow for the Fries rearrangement.

Comparative Data on Reaction Conditions

The following table summarizes the influence of key reaction parameters on the regioselectivity of the Fries rearrangement.

ParameterConditionPredominant IsomerRationale
Temperature Low (e.g., 0-25 °C)paraKinetic control favors the more rapidly formed product.[5]
High (e.g., >100 °C)orthoThermodynamic control favors the more stable chelated product.[3]
Solvent Non-polar (e.g., CS₂, Chlorobenzene)orthoPromotes intramolecular rearrangement within a solvent cage.[5]
Polar (e.g., Nitrobenzene)paraStabilizes the separated acylium ion, allowing for intermolecular attack.[5]
Solvent-freeorthoHigh temperatures typically required, favoring the thermodynamic product.
Catalyst Lewis Acids (AlCl₃, BF₃, SnCl₄)Varies with conditionsStandard catalysts for the rearrangement.[1][7]
Brønsted Acids (HF, MSA)Generally paraCan offer milder conditions and different selectivity profiles.[3]

Conclusion and Future Perspectives

The Fries rearrangement remains a cornerstone of synthetic organic chemistry for the preparation of valuable hydroxyaryl ketones. By carefully manipulating the reaction conditions, particularly temperature and solvent polarity, a high degree of control over the regiochemical outcome can be achieved. For the specific case of 4-Acetyl-3-hydroxyphenyl phenylacetate, the electronic and steric nature of the existing substituents will undoubtedly influence the reaction, potentially leading to a unique product distribution that can be exploited for targeted synthesis. Further investigation into the use of alternative, more environmentally benign catalysts, such as solid acids, could also provide greener and more efficient routes to these important molecules.[7]

References

  • Fries rearrangement. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved February 25, 2026, from [Link]

  • BenchChem. (2025).
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved February 25, 2026, from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved February 25, 2026, from [Link]

  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved February 25, 2026, from [Link]

  • J&K Scientific LLC. (2025, February 23). Fries Rearrangement. Retrieved February 25, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2020, March 18). Fries rearrangement. Retrieved February 25, 2026, from [Link]

Sources

Application Note: Regioselective & Exhaustive Esterification of 2,4-Dihydroxyacetophenone with Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the esterification of 2,4-dihydroxyacetophenone (Resacetophenone) with Phenylacetic acid . This transformation is a critical intermediate step in the synthesis of 7-hydroxyisoflavones (e.g., Daidzein analogs) via the Baker-Venkataraman rearrangement.

The Chemo-Selectivity Challenge

The substrate, 2,4-dihydroxyacetophenone, presents a classic nucleophilic competition between two phenolic hydroxyl groups:

  • C4-OH (Para): Sterically accessible and electronically typical. This is the kinetic nucleophile.

  • C2-OH (Ortho): Engaged in a strong intramolecular hydrogen bond with the acetyl carbonyl oxygen. This chelation significantly reduces its nucleophilicity and increases the pKa, making it resistant to esterification under mild conditions.

Strategic Decision Matrix:

  • Target A: 4-Monoester: Achieved via controlled stoichiometry and mild coupling (Steglich). Used when the 2-position must remain free for alternative functionalization.

  • Target B: 2,4-Diester: The requisite precursor for isoflavone synthesis. Requires "forcing" conditions to break the C2-OH hydrogen bond, typically using excess acylating agent and stronger activation (Acid Chloride or excess DCC).

Chemical Strategy & Mechanism[1][2][3][4][5]

Reaction Scheme

The reaction proceeds via nucleophilic attack of the phenoxide (or phenol) on the activated phenylacetic acid species.

ReactionScheme cluster_SM Substrates cluster_Prod Products SM1 2,4-Dihydroxyacetophenone (C2-OH H-bonded) Mono 4-Monoester (Kinetic Product) SM1->Mono 1.0 eq Acid DCC/DMAP (Mild) Di 2,4-Diester (Thermodynamic/Forced) SM1->Di 2.5 eq Acid Ex. DCC or Acid Chloride SM2 Phenylacetic Acid Mono->Di Further Acylation

Caption: Reaction pathway demonstrating the kinetic preference for the 4-position and the forcing conditions required for the 2,4-diester.

Protocol A: High-Precision Steglich Esterification (Mono-Selective)

Objective: Selective synthesis of 2-hydroxy-4-(phenylacetoxy)acetophenone. Mechanism: DCC (Dicyclohexylcarbodiimide) activates the acid to an O-acylisourea; DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst.

Reagents & Equipment[5][6][7][8][9]
  • Substrate: 2,4-Dihydroxyacetophenone (10 mmol, 1.52 g)

  • Acid: Phenylacetic acid (10 mmol, 1.36 g)

  • Coupling Agent: DCC (11 mmol, 2.27 g)

  • Catalyst: DMAP (0.5 mmol, 61 mg - 5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM), 50 mL

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Purge with

    
    .
    
  • Solubilization: Add 2,4-dihydroxyacetophenone, Phenylacetic acid, and DMAP to the flask. Dissolve in anhydrous DCM.

  • Activation (Critical Step): Cool the solution to 0°C using an ice bath. This suppresses side reactions (N-acylurea formation).

  • Addition: Dissolve DCC in 10 mL DCM and add dropwise via syringe over 15 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.

    • QC Check: Spot TLC (Hexane:EtOAc 7:3). The lower Rf spot (diol) should disappear; a new higher Rf spot (monoester) appears.

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate.

    • Wash the filtrate with 1N HCl (2 x 20 mL) to protonate and remove DMAP.

    • Wash with saturated

      
       (2 x 20 mL) to remove unreacted phenylacetic acid.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Exhaustive Esterification (Di-Ester Synthesis)

Objective: Synthesis of 2,4-bis(phenylacetoxy)acetophenone for Baker-Venkataraman rearrangement. Method: Acid Chloride Activation (Scalable & Robust).

Reagents
  • Substrate: 2,4-Dihydroxyacetophenone (10 mmol)

  • Reagent: Phenylacetyl Chloride (25 mmol, 2.5 equiv) OR Phenylacetic acid + Thionyl Chloride (

    
    ).
    
  • Base/Solvent: Anhydrous Pyridine (20 mL)

Step-by-Step Methodology
  • Activation (If using Acid):

    • Note: If Phenylacetyl chloride is unavailable, reflux Phenylacetic acid (25 mmol) with

      
       (30 mmol) for 2 hours, then evaporate excess 
      
      
      
      . Use the residue immediately.
  • Setup: Place 2,4-dihydroxyacetophenone in a 100 mL RBF. Add anhydrous Pyridine. The solution may turn slightly yellow.

  • Addition: Cool to 0°C. Add Phenylacetyl chloride dropwise. The reaction is exothermic.

  • Heating (The "Forcing" Step):

    • Unlike the mono-ester protocol, remove the ice bath and heat the mixture to 60–80°C for 4 hours.

    • Why? Thermal energy is required to disrupt the intramolecular H-bond at the 2-position and drive the reaction to completion.

  • Quench: Pour the reaction mixture into 200 mL of ice-water containing 20 mL concentrated HCl.

    • Function: HCl neutralizes the pyridine and keeps it in the aqueous phase. The ester will precipitate as a solid or oil.

  • Isolation: Filter the solid precipitate. If an oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry.

  • Crystallization: Recrystallize from Methanol/Acetone.

Analytical Validation & QC

Data Comparison Table
Feature2,4-Dihydroxyacetophenone (SM)4-Monoester (Product A)2,4-Diester (Product B)
TLC (Hex:EtOAc 7:3) Rf ~ 0.2Rf ~ 0.5Rf ~ 0.8
1H NMR (OH signals)

12.8 (s, 2-OH),

~6.0 (s, 4-OH)

12.6 (s, 2-OH)
No OH signals
IR (Carbonyl) ~1630 cm⁻¹ (Ketone)~1740 cm⁻¹ (Ester) + 1630~1760, 1740 cm⁻¹ (Esters)
Solubility Soluble in alcohols, baseSoluble in DCM, EtOAcSoluble in non-polar
Workflow Visualization

Workflow cluster_Steglich Protocol A: Mono-Ester (Steglich) cluster_AcidCl Protocol B: Di-Ester (Acid Chloride) Start Start: 2,4-Dihydroxyacetophenone Choice Select Target Start->Choice StepA1 Add 1.0 eq Phenylacetic Acid DCC, DMAP, DCM, 0°C Choice->StepA1 Kinetic Control StepB1 Add 2.5 eq Phenylacetyl Chloride Pyridine, Heat to 60-80°C Choice->StepB1 Exhaustive StepA2 Filter DCU Precipitate StepA1->StepA2 StepA3 Acid Wash (Remove DMAP) StepA2->StepA3 ProdA Target: 4-Monoester StepA3->ProdA StepB2 Quench in Ice/HCl StepB1->StepB2 StepB3 Precipitate/Extract StepB2->StepB3 ProdB Target: 2,4-Diester StepB3->ProdB

Caption: Decision workflow for selecting between Steglich (mild) and Acid Chloride (harsh) protocols.

Troubleshooting & Expert Tips

  • DCU Removal (Steglich): DCU is notoriously difficult to remove completely. If the filtrate remains cloudy, cool it to -20°C overnight to force further precipitation, then filter again through Celite.

  • Regioselectivity Drift: In Protocol A, if you observe di-ester formation, reduce the temperature to -10°C and ensure strictly 1.0 equivalent of DCC is used. Add the DCC very slowly.

  • Water Contamination: Phenylacetyl chloride hydrolyzes rapidly. Ensure reagents are fresh. If the acid chloride smells strongly of sharp vinegar (acetic/HCl mix) rather than the sweet/pungent acyl chloride, redistill it or use fresh

    
     activation.
    
  • Downstream Application (Baker-Venkataraman): If the goal is the isoflavone, do not isolate the mono-ester. Proceed to the di-ester (Protocol B). The rearrangement step (using KOH/Pyridine) will migrate the acyl group from the 2-O to the C-alpha position, and the 4-ester will likely hydrolyze, yielding the 7-hydroxyisoflavone directly.

References

  • Steglich, W. & Neises, B. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524.[2][3] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
  • Kalluraya, B. et al. (2013). "Synthesis and biological evaluation of some new 7-hydroxyisoflavones". Journal of Chemical Sciences.
  • Natural Product Reports. (2025). "Total synthesis of isoflavonoids". Royal Society of Chemistry.[4] (Review of synthetic routes involving this esterification). Link

Sources

Application Note: Rapid and Selective Microwave-Assisted Synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rapid, efficient, and regioselective protocol for the synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate via microwave-assisted O-acylation of 3',4'-dihydroxyacetophenone. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry[1][2]. This protocol provides a reliable method for the synthesis of this valuable intermediate, which possesses structural motifs relevant to medicinal chemistry and materials science.

Introduction

4-Acetyl-3-hydroxyphenyl phenylacetate is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other functional materials. The synthesis involves the selective acylation of one of the two hydroxyl groups of 3',4'-dihydroxyacetophenone. Regioselectivity in the acylation of catechols and their derivatives is a critical consideration, often influenced by the electronic and steric properties of the substrate and acylating agent, as well as the reaction conditions[3][4].

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, accelerating reaction rates and often enhancing selectivity[5][6][7]. The uniform and rapid heating provided by microwave irradiation can minimize the formation of byproducts and decomposition, leading to cleaner reactions and simpler purification[1]. This application note leverages these advantages to provide a robust and reproducible protocol for the synthesis of the target compound.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution reaction, specifically an O-acylation of the phenolic hydroxyl group. The key challenge in the acylation of 3',4'-dihydroxyacetophenone is achieving regioselectivity, as there are two hydroxyl groups that can potentially react.

The hydroxyl group at the 4-position is generally more nucleophilic than the hydroxyl group at the 3-position due to electronic effects. The acetyl group at the 1-position is an electron-withdrawing group, which deactivates the aromatic ring. However, the hydroxyl groups are activating. The interplay of these electronic effects, along with steric considerations, governs the regioselectivity of the acylation. In many cases of dihydroxyacetophenones, the hydroxyl group para to the acetyl group is more reactive towards acylation and alkylation.

This protocol utilizes a base to deprotonate the more acidic phenolic proton, generating a phenoxide ion which is a more potent nucleophile. The choice of a suitable base and solvent is crucial to facilitate the reaction and maintain selectivity. Phenylacetyl chloride is employed as the acylating agent to introduce the phenylacetate moiety.

Experimental Protocol

Materials and Equipment
  • 3',4'-Dihydroxyacetophenone

  • Phenylacetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Microwave reactor (e.g., Biotage® Initiator+)

  • Reaction vials (appropriate for the microwave reactor)

  • Magnetic stir bars

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • NMR spectrometer

  • FT-IR spectrometer

  • Melting point apparatus

Reaction Setup

The following procedure is for a typical small-scale synthesis and can be scaled as needed, with appropriate adjustments to the reaction vessel size and microwave parameters.

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterQuantityMoles (mmol)
3',4'-Dihydroxyacetophenone152.1 mg1.0
Phenylacetyl chloride154.6 mg (1.1 eq)1.1
Pyridine158.2 mg (2.0 eq)2.0
Dichloromethane (DCM)5 mL-
Microwave Conditions
Temperature100 °C-
Time10 minutes-
Power100 W (variable)-
Step-by-Step Procedure
  • Reagent Preparation: In a clean, dry microwave reaction vial equipped with a magnetic stir bar, dissolve 152.1 mg (1.0 mmol) of 3',4'-dihydroxyacetophenone in 5 mL of anhydrous dichloromethane.

  • Addition of Base: To the solution, add 158.2 mg (2.0 mmol) of anhydrous pyridine. Stir the mixture for 2 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add 154.6 mg (1.1 mmol) of phenylacetyl chloride to the reaction mixture.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10 minutes with stirring.

  • Reaction Monitoring: After the reaction is complete, cool the vial to room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent) to confirm the consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-Acetyl-3-hydroxyphenyl phenylacetate.

dot

Caption: Experimental workflow for the synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate.

Characterization Data (Expected)

The successful synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate should be confirmed by spectroscopic analysis. The following are the expected characterization data:

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to the acetyl protons (singlet, ~2.6 ppm), the methylene protons of the phenylacetyl group (singlet, ~3.8 ppm), and aromatic protons in their respective regions.
¹³C NMR Peaks for the acetyl carbonyl carbon (~197 ppm), the ester carbonyl carbon (~170 ppm), the methylene carbon of the phenylacetyl group, and the aromatic carbons.
FT-IR (KBr, cm⁻¹) Characteristic absorption bands for the ester carbonyl (~1735 cm⁻¹), the ketone carbonyl (~1680 cm⁻¹), and the phenolic hydroxyl (~3400 cm⁻¹, broad).
Mass Spec (ESI-MS) m/z corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
Melting Point A sharp melting point should be observed for the purified crystalline solid.

Troubleshooting and Optimization

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure reagents are anhydrous.
Product loss during work-upPerform extractions carefully. Ensure complete drying of the organic layer.
Formation of Byproducts Di-acylationUse a controlled amount of the acylating agent (1.0-1.1 equivalents).
C-acylation (Fries Rearrangement)This is less likely under these conditions but can be minimized by keeping the reaction temperature from becoming excessively high.
Difficulty in Purification Close-running spots on TLCOptimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

dot

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield Byproducts Byproducts Observed? LowYield->Byproducts No IncompleteReaction Check for Incomplete Reaction (TLC Analysis) LowYield->IncompleteReaction Yes WorkupLoss Review Work-up Procedure LowYield->WorkupLoss No PurificationIssue Purification Difficulty? Byproducts->PurificationIssue No Diacylation Di-acylation Detected? Byproducts->Diacylation Yes OptimizeChroma Optimize Chromatography (Solvent System, Stationary Phase) PurificationIssue->OptimizeChroma Yes IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp Anhydrous Ensure Anhydrous Conditions IncompleteReaction->Anhydrous CarefulExtraction Perform Careful Extractions WorkupLoss->CarefulExtraction FriesRearrangement Fries Rearrangement Product? Diacylation->FriesRearrangement No ControlAcylatingAgent Use 1.0-1.1 eq. of Acylating Agent Diacylation->ControlAcylatingAgent Yes FriesRearrangement->PurificationIssue No ModerateTemp Maintain Moderate Temperature FriesRearrangement->ModerateTemp Yes

Caption: Troubleshooting logic for the synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate. The use of microwave irradiation significantly reduces reaction times and offers a green chemistry approach to the synthesis of this valuable chemical intermediate. The provided guidelines for reaction setup, work-up, purification, and troubleshooting should enable researchers to successfully implement this method in their laboratories.

References

  • Sharma, G. K., et al. (2026). Microwave-assisted synthesis of some new 2-(substituted phenyl)-3-(thiazol-2-yl)imidazo[4,5-b]indoles of biological interest.
  • U.S. Patent 4,412,082. (1983). Method for preparing 4-hydroxyphenylacetic acid.
  • Organic Syntheses. (n.d.). Resacetophenone. [Link]

  • PubMed. (2014). Ultrasound and microwave assisted synthesis of dihydroxyacetophenone derivatives with or without 1,2-diazine skeleton. PubMed.
  • PMC. (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed Central.
  • NIST. (n.d.). (4-Acetylphenyl)phenylmethane. NIST WebBook.
  • Kharche, A., et al. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. Sciforum.
  • PMC. (2024).
  • ResearchGate. (2025). Reversal of Regioselectivity in Acetylation and Deacetylation of Aryl-Naphthalene Diols and Diacetates by Amano Lipase.
  • PMC. (n.d.). Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. PubMed Central.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Biotage. (2020). Microwave Reaction Tutorial.
  • SpectraBase. (n.d.). 4-(Phenylamino)
  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • MedCrave. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. MedCrave online.
  • U.S. Patent 4,560,789. (1985). Process for producing 4-acetoxyacetanilide.
  • PMC. (2015).
  • BMRB. (n.d.).
  • Inventiva Pharma. (n.d.).
  • Scilit. (n.d.). Microwave Assisted Catalytic Protection and Deprotection of Alcohols with 3,4-Dihydro-2H-Pyran.
  • ResearchGate. (2025). Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides.
  • Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
  • ResearchGate. (n.d.). Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid.
  • SpectraBase. (n.d.). 4-(Chloromethyl)

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Baker-Venkataraman rearrangement applications for 4-Acetyl-3-hydroxyphenyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of 1,3-Diketones via Baker-Venkataraman Rearrangement of 4-Acetyl-3-hydroxyphenyl phenylacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

The Baker-Venkataraman rearrangement is a robust and elegant chemical transformation for the synthesis of 1,3-diketones from 2-acetoxyacetophenones or related o-acyloxyaryl ketones.[1][2] This base-catalyzed intramolecular acyl migration is a cornerstone in synthetic organic chemistry, primarily because its products are pivotal intermediates for building a wide array of biologically significant heterocyclic scaffolds, such as chromones, flavones, and coumarins.[3][4][5][6] The reaction proceeds via the formation of an enolate, which subsequently undergoes an intramolecular acyl transfer, in a process analogous to an intramolecular Claisen condensation.[3][7][8]

This guide provides a detailed exploration of the Baker-Venkataraman rearrangement applied to 4-Acetyl-3-hydroxyphenyl phenylacetate. The objective is to convert this readily accessible o-acyloxyaryl ketone into its corresponding 1,3-diketone, 1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione. We will delve into the mechanistic underpinnings of the reaction, provide a field-tested, step-by-step protocol, and discuss the critical parameters that ensure a high-yielding and reproducible outcome. The resulting diketone is a valuable precursor for the synthesis of various flavonoid derivatives, which are widely investigated in drug discovery for their diverse pharmacological activities.[9][10]

Reaction Mechanism: An Intramolecular Acyl Migration

The accepted mechanism for the Baker-Venkataraman rearrangement is a sequential process initiated by a base.[1][3] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Enolate Formation: A sufficiently strong base abstracts an α-hydrogen from the acetyl group's methyl carbon. This is the most acidic proton due to its position between the carbonyl group and the aromatic ring. This deprotonation generates a resonance-stabilized enolate, which is the key nucleophile.[3][7]

  • Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the adjacent ester group. This intramolecular acyl transfer results in the formation of a cyclic alkoxide intermediate.[1][3]

  • Ring Opening: The tetrahedral cyclic intermediate is unstable and collapses. The ring opens to form a more thermodynamically stable phenoxide ion. This step is essentially irreversible and acts as the driving force for the reaction.[4]

  • Protonation: An acidic workup in the final stage protonates the phenoxide, yielding the final 1,3-diketone product.[1][3]

Baker-Venkataraman_Mechanism Figure 1: Mechanism of the Baker-Venkataraman Rearrangement Start 4-Acetyl-3-hydroxyphenyl phenylacetate Enolate Enolate Intermediate Start->Enolate  Base (e.g., KOH) - H₂O Cyclic Cyclic Alkoxide Enolate->Cyclic Intramolecular Acyl Transfer p1 Cyclic->p1 Phenoxide Phenoxide Intermediate p2 Phenoxide->p2 Product 1,3-Diketone Product p1->Phenoxide Ring Opening p2->Product Acidic Workup (H⁺)

Caption: Reaction mechanism flow.

Detailed Experimental Protocol

This protocol details the conversion of 4-Acetyl-3-hydroxyphenyl phenylacetate to 1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Acetyl-3-hydroxyphenyl phenylacetate>98% PuritySigma-AldrichStarting material.
Potassium Hydroxide (KOH)Pellets, ACS GradeFisher ScientificBase catalyst. Must be protected from moisture.
PyridineAnhydrous, >99.8%Acros OrganicsAnhydrous aprotic solvent is critical to prevent hydrolysis.[4]
Acetic AcidGlacialJ.T. BakerFor neutralization during workup.
Deionized WaterType II or better-For workup and washing.
Ethanol or MethanolReagent Grade-For recrystallization/purification.
100 mL Round-Bottom Flask--
Magnetic Stirrer and Stir Bar--
Heating Mantle or Water Bath--For controlled heating.
Thermometer--
Buchner Funnel and Filter Flask--For product isolation.
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Acetyl-3-hydroxyphenyl phenylacetate (e.g., 2.70 g, 10.0 mmol) in anhydrous pyridine (20 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

    • Causality: Anhydrous pyridine serves as both a solvent and a base, and its anhydrous nature is crucial to prevent the hydrolysis of the ester starting material, which would quench the reaction.[4]

  • Initiation of Rearrangement: Gently heat the solution to 50 °C using a water bath or heating mantle.[11] Once the temperature has stabilized, quickly pulverize potassium hydroxide pellets (e.g., 1.12 g, 20.0 mmol, 2.0 eq) and add them to the reaction mixture in one portion.

    • Causality: Heating increases the reaction rate. KOH is a strong base required to efficiently deprotonate the α-carbon to form the necessary enolate.[4][6] A yellow precipitate of the potassium salt of the product should begin to form.[11]

  • Reaction Monitoring: Maintain the reaction at 50 °C with vigorous stirring for 20-30 minutes. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system). The reaction is complete when the starting material spot has been consumed.

  • Work-up and Isolation: After completion, cool the flask to room temperature in an ice bath. Cautiously add a 10% aqueous solution of acetic acid (approx. 40 mL) with stirring to neutralize the excess KOH and protonate the phenoxide product. A light yellow solid should precipitate.[12]

    • Causality: Acidification is required to convert the potassium salt of the 1,3-diketone into its neutral form, which is less soluble in the aqueous medium and precipitates out.

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any remaining salts and pyridine. The product can be further purified by recrystallization from an appropriate solvent like ethanol or methanol.

  • Characterization: Dry the purified product under vacuum. Record the final mass and calculate the yield. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve Substrate in Anhydrous Pyridine B 2. Heat to 50°C and Add Pulverized KOH A->B C 3. Stir and Monitor Reaction via TLC B->C D 4. Cool and Neutralize with 10% Acetic Acid C->D E 5. Isolate Product via Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Purify by Recrystallization F->G H 8. Dry and Characterize G->H

Caption: Step-by-step experimental workflow.

Expected Results & Troubleshooting

ParameterExpected Outcome
Product 1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione
Appearance Light yellow crystalline solid
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Yield Typically >80%
Key IR Peaks (cm⁻¹) ~3400-3200 (broad, O-H), ~1670 (C=O, ketone), ~1600 (C=O, enol), ~1580 (aromatic C=C)
¹H NMR Signals corresponding to aromatic protons, a broad singlet for hydroxyl protons, and a methylene/methine proton.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Yield 1. Presence of water in the solvent or reagents. 2. Ineffective base.1. Ensure the use of freshly opened anhydrous pyridine. Dry all glassware thoroughly. 2. Use fresh, high-quality KOH pellets.
Recovery of Starting Material 1. Insufficient reaction time or temperature. 2. Insufficient base.1. Increase reaction time and monitor closely with TLC. Ensure temperature is stable at 50°C. 2. Use at least 2 equivalents of base.
Oily or Gummy Product Incomplete removal of pyridine or incomplete precipitation.Ensure thorough washing with cold water during filtration. If the problem persists, perform a liquid-liquid extraction after acidification.

Subsequent Applications: Synthesis of Flavones

The primary utility of the 1,3-diketone product from the Baker-Venkataraman rearrangement is its role as a direct precursor to flavones. The synthesized 1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione can be subjected to acid-catalyzed cyclodehydration to yield the corresponding flavone.[7][12] This is typically achieved by heating the diketone in glacial acetic acid with a catalytic amount of a strong acid like sulfuric acid.[11][12] This two-step sequence—rearrangement followed by cyclization—is one of the most reliable and widely used methods for constructing the flavone core, which is prevalent in many pharmacologically active molecules.[9]

References

  • Wikipedia. Baker–Venkataraman rearrangement. [Link]

  • Shipman, M. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 47(02), 141-158. [Link]

  • Cambridge University Press. Baker-Venkatraman Rearrangement. [Link]

  • Organic Chemistry Portal. Baker-Venkataraman Rearrangement. [Link]

  • Royal Society of Chemistry. Synthesis of Flavone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Mentis, M. Experiment 1: Synthesis of a Flavone. [Link]

  • Salehi, B. et al. (2019). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. ResearchGate. [Link]

  • ALL ABOUT CHEMISTRY. Baker-Venkataraman Rearrangement. [Link]

  • R Discovery. Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules. [Link]

  • SynArchive. Baker-Venkataraman Rearrangement. [Link]

Sources

Application Note: Synthesis of Isoflavones from 4-Acetyl-3-hydroxyphenyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 7-substituted isoflavones (e.g., Daidzein derivatives) utilizing 4-Acetyl-3-hydroxyphenyl phenylacetate as the starting scaffold. While isoflavones are classically synthesized via the deoxybenzoin route, this protocol focuses on the Baker-Venkataraman rearrangement , a robust method for constructing the chromone core with high regioselectivity.

The precursor, 4-Acetyl-3-hydroxyphenyl phenylacetate (systematically identified as 4-(phenylacetoxy)-2-hydroxyacetophenone ), presents a unique synthetic advantage: the para-position (relative to the acetyl group) is already protected/functionalized with a phenylacetate ester, while the ortho-hydroxyl group remains free. This specific substitution pattern directs the synthesis toward 7-hydroxyisoflavone derivatives, critical scaffolds in estrogen receptor modulation and tyrosine kinase inhibition.

Chemical Logic & Mechanistic Insight

Structural Analysis of the Precursor

The user-specified precursor is a derivative of resacetophenone (2,4-dihydroxyacetophenone). Understanding the regiochemistry is vital for the success of the synthesis:

  • Position 4 (Acetyl): The anchor for the C-ring formation.

  • Position 3 (Hydroxyl): This is the ortho-hydroxyl (relative to the acetyl). It is nucleophilic and essential for the initial acylation and subsequent cyclization.

  • Position 1 (Phenylacetate Ester): This group acts as a "masked" hydroxyl (specifically the 7-OH in the final isoflavone). Its presence as an ester at this stage prevents side reactions at the 7-position during the harsh cyclization conditions.

The Synthetic Pathway: Baker-Venkataraman Rearrangement

Direct cyclization of the precursor is not possible because the phenylacetyl group is located at the para position (User's pos 1), which is electronically disconnected from the acetyl group's alpha-carbons.

To synthesize the isoflavone, we must introduce a second phenylacetyl group at the free ortho-hydroxyl position (User's pos 3). The reaction proceeds in three phases:[1]

  • O-Acylation: Esterification of the free 3-OH with phenylacetyl chloride to form a bis-ester.

  • Baker-Venkataraman Rearrangement: Base-catalyzed migration of the acyl group from the ortho-oxygen to the

    
    -carbon of the acetyl group, forming a 1,3-diketone.[2][3][4]
    
  • Cyclodehydration: Acid-catalyzed ring closure to form the pyrone ring (isoflavone core).

Experimental Protocol

Phase A: O-Acylation (Preparation of the Bis-Ester)

Objective: Functionalize the free ortho-hydroxyl group to enable intramolecular rearrangement.

Reagents:

  • Precursor: 4-Acetyl-3-hydroxyphenyl phenylacetate (1.0 eq)

  • Phenylacetyl Chloride (1.2 eq)

  • Dry Pyridine (Solvent/Base)[2]

Procedure:

  • Dissolve 10 mmol of 4-Acetyl-3-hydroxyphenyl phenylacetate in 15 mL of dry pyridine in a round-bottom flask under nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dropwise add 12 mmol of phenylacetyl chloride . The reaction is exothermic; maintain temperature <10°C.

  • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine). Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Product: 2,4-Bis(phenylacetoxy)acetophenone (Intermediate A).

Phase B: Baker-Venkataraman Rearrangement

Objective: Convert the ortho-ester into the


-phenylacetyl-2-hydroxyacetophenone (1,3-diketone).

Reagents:

  • Intermediate A (from Phase A)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 5.0 eq)

  • Acetone (Dry) or Methyl Ethyl Ketone (MEK)

Procedure:

  • Dissolve Intermediate A in 50 mL of dry acetone.

  • Add anhydrous K₂CO₃ (50 mmol).

  • Reflux the mixture with vigorous stirring for 6–12 hours. The solution typically turns yellow/orange, indicating enolate formation.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in water (50 mL).

  • Carefully acidify the aqueous solution with glacial acetic acid or dilute HCl to pH 4. The 1,3-diketone (Intermediate B)[3][4] will precipitate as a yellow solid.

  • Filter, wash with water, and dry. Recrystallize from ethanol if necessary.

Phase C: Cyclodehydration (Ring Closure)

Objective: Dehydrate the 1,3-diketone to form the isoflavone ring.

Reagents:

  • Intermediate B (1,3-Diketone)[4]

  • Glacial Acetic Acid

  • Conc. Sulfuric Acid (Catalytic)

Procedure:

  • Suspend Intermediate B in 20 mL of Glacial Acetic Acid.

  • Add 0.5 mL of Conc. H₂SO₄.[5]

  • Reflux at 100–110°C for 1–2 hours.

  • Workup: Pour the hot mixture onto crushed ice (100 g). The crude isoflavone will precipitate.[6]

  • Filter the solid and wash repeatedly with water to remove acid traces.

  • Purification: Recrystallize from Ethanol/DMF mixture.

Pathway Visualization

The following diagram illustrates the molecular transformation logic, highlighting the critical rearrangement step.

IsoflavoneSynthesis Start Start: 4-Acetyl-3-hydroxyphenyl phenylacetate Acylation Phase A: Acylation (Phenylacetyl Chloride/Pyridine) Start->Acylation 3-OH Functionalization BisEster Intermediate: 2,4-Bis(phenylacetoxy)acetophenone Acylation->BisEster Rearrangement Phase B: Baker-Venkataraman (K2CO3 / Reflux) BisEster->Rearrangement Intramolecular Claisen Diketone Intermediate: o-Hydroxy-diketone Rearrangement->Diketone Acyl Migration Cyclization Phase C: Cyclodehydration (H+ / -H2O) Diketone->Cyclization Final Product: 7-(Phenylacetoxy)isoflavone (Precursor to Daidzein) Cyclization->Final Ring Closure

Caption: Step-wise synthesis flow from the mono-ester precursor to the isoflavone core via the Baker-Venkataraman pathway.[2][4][7]

Data Analysis & Troubleshooting

Critical Process Parameters (CPP)
ParameterSpecificationImpact on Quality
Moisture Content < 0.1% (Phase A & B)High. Water hydrolyzes the ester and quenches the enolate, stopping rearrangement.
Temperature (Phase B) Reflux (56°C Acetone)Medium. Insufficient heat leads to incomplete migration; excessive heat causes polymerization.
Acid Strength (Phase C) pH < 1High. Strong acid is required to drive the dehydration of the stable enol form.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Phase A Steric hindrance or wet pyridine.Ensure pyridine is dried over KOH. Increase reaction time to 12h.
No Precipitate in Phase B Incomplete rearrangement or pH too high.Ensure acidification reaches pH 4. If oil forms, extract with CHCl₃.
Product is Sticky/Gum Polymerization of side products.Recrystallize using EtOH/Water (80:20). Use activated charcoal during recrystallization.

References

  • Baker, W. (1933).[4][7][8] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[4][8]

  • Mahal, H. S., & Venkataraman, K. (1934).[4][7][8] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones.[4] Journal of the Chemical Society, 1767–1769.[4][8]

  • Kalinin, A. V., et al. (1998).[3][4][7] Directed ortho metalation - cross coupling links.[3][8] Carbamoyl rendition of the Baker-Venkataraman rearrangement. Tetrahedron Letters, 39(28), 4995-4998.[8]

  • Wahab, A., et al. (2011). Synthesis and Biological Activities of Some New Isoflavone Derivatives. E-Journal of Chemistry, 8(S1), S421-S426.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Notes & Protocols: Advancing Phenylacetate Ester Synthesis Through Solvent-Free Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Phenylacetate esters are crucial structural motifs in pharmaceuticals, fragrances, and fine chemicals. Traditional synthesis routes often rely on volatile and hazardous organic solvents, posing significant environmental and safety challenges. This guide provides an in-depth exploration of modern, solvent-free synthesis methods, aligning with the principles of green chemistry. We present detailed protocols and mechanistic insights for heterogeneous catalysis, microwave-assisted synthesis, enzymatic catalysis, and mechanochemistry. These methodologies offer significant advantages, including reduced waste, enhanced safety, faster reaction times, and simplified purification, making them highly attractive for both academic research and industrial-scale drug development.

Introduction: The Imperative for Greener Ester Synthesis

Phenylacetic acid and its ester derivatives are foundational building blocks in organic synthesis.[1] They are integral to the production of non-steroidal anti-inflammatory drugs, perfumes with floral and honey-like aromas, and serve as precursors in the synthesis of important compounds like benzylpenicillin.[1] The classical approach to their synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] While effective, this and other traditional methods typically involve bulk organic solvents for heat and mass transfer.

The reliance on these solvents contributes to significant chemical waste, environmental pollution, and operational hazards. In response, the field of green chemistry has driven the development of solvent-free synthesis techniques that minimize or eliminate the use of hazardous substances.[4] This application note details four robust, solvent-free approaches to phenylacetate ester synthesis, providing researchers and drug development professionals with practical, efficient, and sustainable alternatives.

Method 1: Heterogeneous Catalysis with Modified Nanoclays

Principle: This method replaces corrosive and difficult-to-remove homogeneous acid catalysts (e.g., H₂SO₄) with a reusable, solid-supported catalyst.[5] Metal cation-exchanged montmorillonite nanoclays serve as highly effective, eco-friendly solid acid catalysts.[6][7] The clay's interlayer cations (e.g., Al³⁺, Zn²⁺, Fe³⁺) create Brønsted and Lewis acid sites that activate the carboxylic acid for nucleophilic attack by the alcohol, driving the esterification process.[6] The reaction proceeds under neat conditions, often with a molar excess of one reactant acting as the reaction medium.

Mechanistic Rationale

The catalytic cycle begins with the protonation of the carbonyl oxygen of phenylacetic acid by an acidic site on the nanoclay surface. This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the phenylacetate ester and regenerate the catalytic site.[6]

Experimental Workflow: Nanoclay Catalysis

cluster_prep Catalyst Preparation cluster_reaction Solvent-Free Esterification cluster_workup Work-up & Purification p1 Stir Montmorillonite K-10 in 0.5 M Metal Salt Solution (e.g., AlCl₃) p2 Centrifuge & Wash with DI Water until Chloride-Free p1->p2 p3 Dry & Finely Powder the Mn+-mont-nanoclay p2->p3 r1 Charge Reactor with: - Phenylacetic Acid - Alcohol (e.g., Phenol) - Prepared Nanoclay Catalyst p3->r1 r2 Heat Reaction Mixture with Stirring (e.g., 120-150 °C) r1->r2 r3 Monitor Reaction by TLC r2->r3 w1 Cool & Filter to Recover Catalyst r3->w1 w2 Wash Filtrate with 5% NaOH & Brine w1->w2 w3 Dry Organic Layer & Remove Excess Reactants under Vacuum w2->w3 w4 Obtain Pure Phenylacetate Ester w3->w4

Caption: Workflow for nanoclay-catalyzed solvent-free esterification.

Detailed Protocol: Synthesis of p-Cresyl Phenylacetate
  • Catalyst Preparation (Al³⁺-Montmorillonite): a. Stir 10 g of Montmorillonite K-10 powder in 200 mL of 0.5 M aluminum chloride (AlCl₃) solution overnight at room temperature. b. Centrifuge the mixture to collect the clay. Wash the solid repeatedly with deionized water until the supernatant tests negative for chloride ions with a silver nitrate solution. c. Dry the resulting Al³⁺-montmorillonite nanoclay at 100°C for 2 hours and grind it into a fine powder.[6]

  • Esterification Reaction: a. In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetic acid (25 mmol), p-cresol (50-100 mmol, acting as both reactant and medium), and the prepared Al³⁺-montmorillonite catalyst (0.75 g).[6] b. Heat the reaction mixture to 130-140°C with vigorous stirring. c. Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.

  • Product Isolation and Purification: a. Upon completion, cool the mixture to room temperature. b. Add 20 mL of diethyl ether and filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused. c. Transfer the filtrate to a separatory funnel. Wash with 20 mL of 5% sodium hydroxide (NaOH) solution to remove unreacted phenylacetic acid and p-cresol, followed by a wash with 20 mL of saturated brine solution. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude p-cresyl phenylacetate. e. Further purification can be achieved via vacuum distillation if required.

Data Summary
CatalystReactant Ratio (Acid:Alcohol)Temp. (°C)Time (h)Yield (%)Reference
Al³⁺-montmorillonite1:4 (PA:p-cresol)Reflux6~58%[6]
H-β zeolite1:1 (PA:p-cresol)1505>90%[1]
Amberlyst-151:1 (PA:4-ethoxyphenol)RefluxN/AHigh[1]

Method 2: Microwave-Assisted Organic Synthesis (MAOS)

Principle: Microwave-assisted synthesis utilizes microwave energy to heat reaction mixtures directly and efficiently.[8] Unlike conventional heating which relies on conduction and convection, microwaves interact with polar molecules (like alcohols and carboxylic acids), causing rapid, uniform heating throughout the reaction vessel.[9] This often leads to dramatic reductions in reaction times, increased product yields, and fewer side products. In a solvent-free context, the reactants themselves absorb the microwave energy, creating the necessary thermal conditions for the reaction.

Causality of Microwave Enhancement

The primary effect is thermal, but non-thermal effects, such as the alignment of polar molecules with the electric field, can influence transition states and increase collision frequency, further accelerating the reaction rate. The rapid heating allows the reaction to reach the required activation energy much faster than conventional methods.[9]

Experimental Workflow: Microwave-Assisted Synthesis

cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification p1 Add Reactants & Catalyst (e.g., Phenylacetic Acid, Alcohol, H₂SO₄) to Microwave Reaction Vessel p2 Add Stir Bar & Securely Cap Vessel p1->p2 r1 Place Vessel in Microwave Reactor Carousel p2->r1 r2 Set Parameters: - Temperature (e.g., 120 °C) - Time (e.g., 3-10 min) - Power r1->r2 r3 Initiate Irradiation r2->r3 w1 Cool Vessel to < 55 °C r3->w1 w2 Dilute with Ether & Wash with NaHCO₃ and Brine w1->w2 w3 Dry Organic Layer & Concentrate under Reduced Pressure w2->w3 w4 Obtain Pure Phenylacetate Ester w3->w4

Caption: Workflow for solvent-free microwave-assisted esterification.

Detailed Protocol: Synthesis of Isopentyl Phenylacetate
  • Reaction Setup: a. To a 20 mL screw-top microwave reaction vessel equipped with a magnetic stir bar, add phenylacetic acid (10 mmol). b. Add an excess of the alcohol, isopentyl alcohol (3.0 mL), which also serves as the reaction medium. c. Cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.25 mL) dropwise while swirling the vessel. d. Securely cap the reaction vessel.

  • Microwave Irradiation: a. Place the vessel into the microwave reactor's carousel. b. Program the microwave for a 3-minute ramp to reach the target temperature of 120°C, followed by a 3-minute hold at 120°C. c. After irradiation, allow the vessel to cool to below 55°C before handling.

  • Product Isolation and Purification: a. Open the vessel and dilute the reaction mixture with 20 mL of diethyl ether. b. Transfer the solution to a separatory funnel and wash sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 15 mL of brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to obtain the product. d. Characterize the product by ¹H NMR and IR spectroscopy to confirm purity and identity.

Data Summary
MethodReactantsTemp. (°C)Time (min)Yield (%)Reference
MAOSVarious acids/alcohols120340-90%
MAOSAldehydes/CyanoacetamideN/A (Power)0.5-1High[9]
MAOSCarboxylic acid/O-alkylisoureaN/A1-5Good

Method 3: Solvent-Free Enzymatic Synthesis

Principle: Enzymatic catalysis, particularly using lipases, offers a remarkably selective and mild route to ester synthesis. Lipases (EC 3.1.1.3) naturally hydrolyze triglycerides, but in non-aqueous or micro-aqueous environments, their equilibrium shifts to favor synthesis (esterification) or transesterification.[5] Using an immobilized lipase, such as Candida antarctica Lipase B (CAL-B, commercially known as Novozym 435), provides a robust, reusable biocatalyst. In a solvent-free system, one of the liquid substrates (typically the alcohol or a vinyl ester for transesterification) serves as the organic medium, eliminating the need for any additional solvent.

Rationale for Biocatalysis

The high chemo-, regio-, and enantioselectivity of enzymes minimizes side reactions and can allow for the kinetic resolution of racemic alcohols or acids. Reactions are conducted at moderate temperatures (typically 30-70°C), reducing energy consumption and preventing thermal degradation of sensitive substrates. The products are often considered "natural," which is a significant advantage in the food and fragrance industries.

Experimental Workflow: Enzymatic Transesterification

cluster_prep Reaction Setup cluster_reaction Incubation cluster_workup Product Isolation p1 Add Alcohol, Vinyl Phenylacetate & Immobilized Lipase (e.g., Novozym 435) to a Flask p2 Add Molecular Sieves (optional, to remove water) p1->p2 r1 Incubate in a Shaking Water Bath at a Controlled Temperature (e.g., 40-60 °C) p2->r1 r2 Monitor Reaction by GC or HPLC r1->r2 w1 Filter to Remove Immobilized Enzyme (for reuse) r2->w1 w2 Remove Excess Reactants under Vacuum w1->w2 w3 Obtain Pure Phenylacetate Ester w2->w3

Caption: Workflow for immobilized lipase-catalyzed transesterification.

Detailed Protocol: Synthesis of Octyl Phenylacetate via Transesterification
  • Reaction Setup: a. In a 50 mL Erlenmeyer flask, combine vinyl phenylacetate (10 mmol) and 1-octanol (20 mmol, 2 M concentration relative to the ester). The excess octanol serves as the solvent. b. Add 60 Units of immobilized lipase (Rhizopus oryzae or a similar commercial preparation like Novozym 435). c. Add a small amount of 0.2% (w/w) water, as a minimal amount of water is often required for lipase activity. d. Seal the flask to prevent evaporation.

  • Enzymatic Reaction: a. Place the flask in an orbital shaker set to 200 rpm and maintain the temperature at 36°C. b. The reaction progress can be monitored by taking small aliquots over time and analyzing them by Gas Chromatography (GC) to determine the conversion percentage.

  • Product Isolation: a. After the reaction reaches equilibrium or the desired conversion (typically 12-24 hours), stop the reaction. b. Filter the reaction mixture to separate the immobilized enzyme. The enzyme can be washed with hexane, dried, and stored for reuse in subsequent batches. c. The liquid filtrate contains the product, octyl phenylacetate, and unreacted 1-octanol. d. Remove the excess 1-octanol via vacuum distillation to yield the pure ester product.

Data Summary
EnzymeReaction TypeReactantsTemp. (°C)Time (h)Conversion (%)Reference
Immobilized R. oryzaeTransesterificationVinyl Acetate/Octanol3612>92%
Lipozyme 435EsterificationAcetic Acid/Pentanol40~10>90%
CAL-BAcylationPhenylacetic Acid/1-Phenylethanol4524High

Method 4: Solvent-Free Mechanochemical Synthesis

Principle: Mechanochemistry utilizes mechanical force, typically from high-speed ball-milling (HSBM), to induce chemical reactions. The intense impact and friction between milling balls and the reactants provide the activation energy, breaking and forming chemical bonds in the solid state. This technique completely eliminates the need for bulk solvents and often allows reactions to proceed rapidly at room temperature.

Rationale for Mechanochemistry

By avoiding solvents, mechanochemistry offers an exceptionally green synthetic route with minimal waste (E-factor). It can enable reactions between poorly soluble reactants and sometimes leads to different product selectivities compared to solution-based methods. The process is highly energy-efficient and scalable, making it a promising technology for sustainable chemical manufacturing.

Experimental Workflow: Mechanochemical Esterification

cluster_prep Reaction Setup cluster_reaction Ball Milling cluster_workup Product Isolation p1 Add Reactants, Catalyst System (e.g., I₂/KH₂PO₂), & Drying Agent to Stainless Steel Milling Jar p2 Add Stainless Steel Milling Balls p1->p2 r1 Seal Jar & Place in Mixer Mill p2->r1 r2 Mill at High Frequency (e.g., 25 Hz) for a Short Duration (e.g., 20 min) r1->r2 w1 Extract Reaction Mass with an Organic Solvent (e.g., Ethyl Acetate) r2->w1 w2 Filter Solids & Wash Filtrate with Thiosulfate & Brine w1->w2 w3 Dry & Concentrate Filtrate w2->w3 w4 Purify by Flash Chromatography w3->w4

Caption: Workflow for solvent-free mechanochemical esterification.

Detailed Protocol: Synthesis of p-Tolyl Phenylacetate
  • Reaction Setup: a. To a 50 mL stainless steel milling jar, add phenylacetic acid (0.5 mmol), p-cresol (0.6 mmol), iodine (I₂, 0.5 mmol), potassium hypophosphite (KH₂PO₂, 0.5 mmol), and anhydrous sodium sulfate (0.4 g) as a drying and bulking agent. b. Add two stainless steel milling balls (e.g., 1.2 cm diameter). c. Securely seal the milling jar.

  • Milling Process: a. Place the jar in a high-speed mixer mill (e.g., Retsch MM 400 or similar). b. Mill the mixture at a frequency of 25 Hz for 20 minutes at room temperature.

  • Product Isolation and Purification: a. Open the jar and transfer the solid reaction mass to a flask. b. Extract the product by adding 20 mL of ethyl acetate and stirring. c. Filter the mixture to remove insoluble salts. d. Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove residual iodine, followed by a brine wash. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to obtain pure p-tolyl phenylacetate.

Data Summary
Catalyst SystemReactantsFrequency (Hz)Time (min)Yield (%)Reference
I₂/KH₂PO₂Benzoic Acid/p-Cresol252087%
I₂/KH₂PO₂Various Acids/Alcohols2520-6045-91%
KI/P(OEt)₃Various Acids/Alcohols256024-85%

Conclusion

The transition to solvent-free synthesis is a critical step towards a more sustainable and efficient chemical industry. For the production of phenylacetate esters, heterogeneous catalysis, microwave-assisted synthesis, enzymatic catalysis, and mechanochemistry all present viable and powerful alternatives to traditional solvent-based methods. Each technique offers a unique set of advantages, from the reusability and low cost of nanoclay catalysts to the exceptional speed of microwave reactions, the unparalleled selectivity of enzymes, and the minimal waste of mechanochemistry. By adopting these protocols, researchers, scientists, and drug development professionals can significantly reduce their environmental footprint while often improving reaction efficiency and simplifying product purification.

References

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). Royal Society Open Science. [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (2020). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Synthesis, properties and applications of esters of phenylacetic acid. (2023). Processes of Petrochemistry and Oil Refining. [Link]

  • Mechanically induced solvent-free esterification method at room temperature. (2021). RSC Advances. [Link]

  • Mechanically induced solvent-free esterification method at room temperature. (2021). Royal Society of Chemistry. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap Eureka. [Link]

  • Association of liquid-assisted grinding with aging accelerates the inherently slow slipping-on of a dibenzo-24-crown-8 over the N-hydroxysuccinimide ester of an ammonium-containing thread. (2019). RSC Advances. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2024). MDPI. [Link]

  • Synthesis of phenylacetic acid esters. (1984).
  • Mechanochemistry: Working toward a sustainable future. (n.d.). Retsch. [Link]

  • This video explores the production of esters from alcohols and carboxylic acids, isolations of esters and finally the purification of esters. (2021). YouTube. [Link]

  • Method for preparing phenylacetate. (2010).
  • Mechanochemical synthesis of small organic molecules. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. (2014). Journal of Chemical Education. [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (2019). ACS Omega. [Link]

  • Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Fischer Esterification. (2021). Chemistry Steps. [Link]

  • Enantioselective Enzymatic Synthesis of (R)‐Phenyl Alkyl Esters and Their Analogue Amides using Fatty Acids as Green Acyl Dono. (2021). DIAL@UCLouvain. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). MDPI. [Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. (2019). OAText. [Link]

  • SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. (n.d.). accedaCRIS. [Link]

  • Transesterification. (2022). Master Organic Chemistry. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]

  • Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. (2014). PMC. [Link]

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. (2009). Organic Chemistry Portal. [Link]

  • Experimental Device for the “Green” Synthesis of Unbranched Aliphatic Esters C4–C8 Using an Audio Frequency Electric Field. (2024). MDPI. [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 4-Acetyl-3-hydroxyphenyl phenylacetate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of 4-Acetyl-3-hydroxyphenyl phenylacetate Ticket ID: CHEM-SUP-2024-882 Priority: High (Stability Issue)

Executive Summary & Chemical Vulnerability Analysis

The Core Issue: You are working with 4-Acetyl-3-hydroxyphenyl phenylacetate .[1] This is not a standard ester; it is a phenolic ester (aryl ester) .

Unlike alkyl esters (e.g., ethyl acetate), phenolic esters are significantly more reactive toward nucleophilic attack (hydrolysis) due to the electronic properties of the leaving group. In your specific molecule, the 4-acetyl group (an electron-withdrawing group) located para to the ester linkage stabilizes the resulting phenoxide ion upon hydrolysis.

The Chemical Consequence: The presence of the acetyl group lowers the pKa of the parent phenol (4-acetyl-3-hydroxyphenol), making it an excellent leaving group. Consequently, this ester is "hyper-labile" and will hydrolyze rapidly in the presence of:

  • Aqueous bases (even weak ones like bicarbonate if warm).

  • Nucleophilic solvents (methanol/ethanol).

  • Lewis acids (which may trigger Fries rearrangement or cleavage).

This guide provides a self-validating protocol to preserve this bond during reaction and workup.

Diagnostic & Triage (FAQ)

Q1: My product disappears during aqueous workup. Is it decomposing? A: Yes. If you are using a standard basic wash (e.g., NaOH or saturated


) to remove acids, you are likely saponifying your ester.[2]
  • Diagnosis: Check the aqueous layer by TLC/LC-MS. If you see 4-acetyl-3-hydroxyphenol (the parent phenol) or phenylacetic acid , hydrolysis has occurred.

  • Fix: Switch to an acidic or buffered quench (see Protocol A below).

Q2: Can I use methanol or ethanol as a solvent? A: No. Phenolic esters undergo transesterification easily. In methanol, the methoxide (or even neutral methanol with a catalyst) will attack the carbonyl, releasing the phenol and forming methyl phenylacetate.

  • Rule: Use strictly aprotic solvents (DCM, THF, Toluene, DMF).

Q3: The reaction requires a base. Which one is safe? A: Avoid "hard" nucleophilic bases (hydroxides, alkoxides).

  • Recommendation: Use non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or 2,6-Lutidine. If an inorganic base is required, use anhydrous

    
     in acetone/DMF, but ensure strictly anhydrous conditions.
    

Technical Deep Dive: The Mechanism of Failure

To prevent failure, you must understand the causality. The hydrolysis follows a


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).
Why this specific molecule is fragile:
  • ** electrophilicity:** The carbonyl carbon is highly electrophilic.

  • Leaving Group Ability: The leaving group is 4-acetyl-3-hydroxyphenoxide .

    • The acetyl group withdraws electron density via resonance, stabilizing the negative charge on the oxygen.

    • Result: The bond breaks much faster than in a simple phenyl ester.

Visualizing the Hydrolysis Pathway

HydrolysisMechanism Ester Target Molecule (Phenolic Ester) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Base Nucleophile (OH- / H2O / RO-) Base->Tetra Attacks Carbonyl Collapse Collapse & Bond Breakage Tetra->Collapse Fast Step Products Hydrolyzed Products (Phenol + Acid) Collapse->Products Irreversible in Base Prev1 PREVENTION: Anhydrous Solvents Prev1->Base Removes Water Prev2 PREVENTION: Low Temp (<0°C) Prev2->Tetra Slows Kinetics Prev3 PREVENTION: Buffered Quench (pH 6) Prev3->Products Prevents Saponification

Figure 1: Mechanism of base-catalyzed hydrolysis and intervention points. The electron-withdrawing acetyl group accelerates the "Collapse" step.

Validated Experimental Protocols

Protocol A: Safe Workup Procedure (The "Cold-Buffer" Method)

Use this protocol to isolate the product without degradation.

StepActionTechnical Rationale
1 Cool Down Cool the reaction mixture to 0°C (ice bath) before adding any aqueous solution.
2 Quench Add 0.5 M Sodium Phosphate Buffer (pH 6.0) or saturated Ammonium Chloride (

)
.
3 Extraction Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
4 Wash Wash the organic layer once with cold brine. Do not wash with

or

(unless

is ice-cold and contact time is <2 mins).
5 Dry Dry over anhydrous

. Avoid

if the phenol is sensitive to Lewis acidity (rare, but safer).
Protocol B: Reaction Conditions for Derivatization

If you are reacting the 3-hydroxyl group or the 4-acetyl group while keeping the ester intact:

  • Solvent: Anhydrous DCM or THF .

  • Base: DIPEA (Hünig's base) or 2,6-Lutidine .

    • Why: These bases are sterically hindered. They can deprotonate a phenol or scavenge acid but are too bulky to attack the ester carbonyl nucleophilically [1].

  • Temperature: Maintain < 25°C . If the reaction is exothermic, start at -78°C or 0°C.

Troubleshooting Decision Tree

Use this logic flow to resolve yield losses.

DecisionTree Start Problem: Low Yield / Ester Loss CheckTLC Check TLC of Crude Start->CheckTLC IsPhenol Is Parent Phenol Present? CheckTLC->IsPhenol Hydrolysis Hydrolysis Occurred IsPhenol->Hydrolysis Yes Decomp Other Decomposition (Fries Rearrangement?) IsPhenol->Decomp No CheckWorkup Did you use aqueous base? Hydrolysis->CheckWorkup FixWorkup SOLUTION: Switch to pH 6 Buffer & Cold Workup CheckWorkup->FixWorkup Yes CheckSolvent Did you use MeOH/EtOH? CheckWorkup->CheckSolvent No TransEst Transesterification CheckSolvent->TransEst Yes FixSolvent SOLUTION: Use Aprotic Solvents (DCM/THF) TransEst->FixSolvent FixLewis SOLUTION: Remove Lewis Acids Reduce Temp Decomp->FixLewis

Figure 2: Troubleshooting logic for ester stability.

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for mechanism and relative leaving group ability of phenols vs alcohols).

Sources

Technical Support Center: Purification Techniques for 4-Acetyl-3-hydroxyphenyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 4-Acetyl-3-hydroxyphenyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable chemical intermediate in high purity. This molecule's unique combination of a phenolic hydroxyl, a ketone, and an ester functional group presents specific purification hurdles that require a nuanced approach. This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format, grounded in established chemical principles.

Part 1: Foundational Knowledge - The Compound and Its Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and the potential contaminants from its synthesis.

FAQ: What are the key physicochemical properties of 4-Acetyl-3-hydroxyphenyl phenylacetate?

Understanding the structural and physical properties of your target compound is the first step in designing a robust purification protocol. The molecule contains both hydrogen-bond donating (phenolic -OH) and accepting (ketone, ester C=O) sites, rendering it moderately polar. The phenolic proton is weakly acidic, a key feature that can be exploited for purification.

Table 1: Physicochemical Properties of 4-Acetyl-3-hydroxyphenyl phenylacetate

Property Value Source
IUPAC Name (4-acetyl-3-hydroxyphenyl) acetate [1]
CAS Number 42059-48-3 [1]
Molecular Formula C₁₀H₁₀O₄ [1]
Molecular Weight 194.18 g/mol [1]
Appearance Typically an off-white to light beige solid N/A

| Key Functional Groups | Phenol, Ketone, Phenyl Ester | N/A |

FAQ: What are the most common impurities I might encounter during its synthesis?

The most common synthesis route involves the acetylation of 2,4-Dihydroxyacetophenone (also known as Resacetophenone).[2][3] Impurities typically arise from unreacted starting materials, byproducts, or side reactions.

Table 2: Common Potential Impurities in the Synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate

Impurity Structure Molecular Weight ( g/mol ) Key Differentiating Property
2,4-Dihydroxyacetophenone (Starting Material) 152.15 More polar; more acidic due to two phenolic -OH groups.
Acetic Anhydride (Reagent) 102.09 Volatile; readily hydrolyzed to acetic acid.
Acetic Acid (Byproduct/Reagent Hydrolysis) 60.05 Highly polar and acidic; water-soluble.
Pyridine/Sodium Acetate (Catalyst) 79.10 / 82.03 Basic (Pyridine) or salt; typically water-soluble.

| Diacetylated Product (Side Product) | | 236.22 | Less polar than the desired product. |

The following diagram illustrates the primary reaction and the origin of these common impurities.

G cluster_reactants Reactants & Reagents cluster_products Reaction Mixture SM 2,4-Dihydroxyacetophenone Product 4-Acetyl-3-hydroxyphenyl phenylacetate (Target) SM->Product Acetylation Impurity_SM Unreacted Starting Material SM->Impurity_SM Incomplete Reaction Ac2O Acetic Anhydride Ac2O->Product Impurity_Acid Acetic Acid (Byproduct) Ac2O->Impurity_Acid Hydrolysis Cat Catalyst (e.g., Pyridine) Cat->Product Impurity_Side Diacetylated Product Product->Impurity_Side Over-acetylation

Caption: Origin of target product and common impurities.

Part 2: The First Step - Aqueous Work-up and Troubleshooting

The initial purification stage after the reaction is complete involves a liquid-liquid extraction to remove the bulk of water-soluble and acidic/basic impurities.

FAQ: What is the most effective way to perform an initial clean-up of the crude reaction mixture?

A standard aqueous work-up is highly effective. This process uses the principle that salts are soluble in water while the neutral organic product is not.[4][5]

Experimental Protocol: Aqueous Work-up

  • Dilution: Transfer the cooled crude reaction mixture to a separatory funnel and dilute it with an organic solvent like ethyl acetate or dichloromethane (DCM). These solvents are immiscible with water and will dissolve your target compound.[6]

  • Acidic/Catalyst Wash: First, wash the organic layer with a dilute acid solution (e.g., 1M HCl) if a basic catalyst like pyridine was used. This will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.

  • Bicarbonate Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

    • Causality: The mildly basic NaHCO₃ will react with acidic impurities like residual acetic acid and, importantly, the unreacted 2,4-Dihydroxyacetophenone (which is more acidic than the product). This converts them into their respective sodium salts, which are highly soluble in the aqueous layer and are thus removed from the organic phase. You will likely observe CO₂ gas evolution, so vent the funnel frequently.[6] Repeat this wash until gas evolution ceases.

  • Brine Wash: Finally, wash the organic layer with a saturated NaCl solution (brine).

    • Causality: The brine wash helps to remove the bulk of the dissolved water from the organic layer and aids in breaking up minor emulsions by increasing the ionic strength of the aqueous phase.[6]

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude, partially purified product.[6]

FAQ: I've formed a stable emulsion between the organic and aqueous layers. How can I resolve this?

Emulsions are a common and frustrating problem, often caused by the presence of soap-like byproducts or insufficient ionic strength in the aqueous layer.[6]

Troubleshooting Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Add a significant amount of saturated NaCl (brine) solution and gently swirl. This increases the polarity and density of the aqueous phase, often forcing the separation.[6]

  • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) using a Büchner funnel. This can break up the microscopic droplets causing the emulsion.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.

G cluster_emulsion Emulsion Troubleshooting A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with 1M HCl (if basic catalyst used) B->C D Wash with sat. NaHCO₃ C->D E Wash with Brine (sat. NaCl) D->E F Dry Organic Layer (e.g., over Na₂SO₄) E->F Separate Layers E1 Add more Brine & Swirl E->E1 If Emulsion Forms G Filter & Evaporate Solvent F->G H Crude Purified Product G->H E1->E Return to Wash E2 Filter through Celite® E3 Centrifuge G Start Crude Product from Work-up CheckPurity1 Assess Purity (TLC, NMR) Start->CheckPurity1 Recrystallize Recrystallization CheckPurity1->Recrystallize Impure Stop Stop/Sufficiently Pure CheckPurity1->Stop Pure CheckPurity2 Assess Purity Recrystallize->CheckPurity2 ColumnChrom Column Chromatography CheckPurity2->ColumnChrom Still Impure End Pure Product CheckPurity2->End Pure CheckPurity3 Assess Purity & Characterize ColumnChrom->CheckPurity3 CheckPurity3->End Pure

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in the Fries Rearrangement of Phenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the Fries rearrangement of phenylacetates. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Here, we address common issues leading to low conversion rates and provide scientifically grounded, actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fries rearrangement, and what makes it susceptible to low conversion?

The Fries rearrangement is the conversion of a phenolic ester, such as phenyl acetate, to a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[1] The reaction involves the migration of an acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring.[2][3] Its susceptibility to low conversion often stems from the harsh reaction conditions required, the moisture sensitivity of the catalysts, and the potential for various side reactions.[2][4]

Q2: How does the reaction mechanism influence potential points of failure?

The generally accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, which is more electron-rich and a better Lewis base than the phenolic oxygen.[2] This coordination polarizes the ester bond, facilitating the formation of an acylium carbocation intermediate.[5][6] This highly electrophilic species then attacks the aromatic ring. Low conversion can occur if the acylium ion is not generated efficiently or if it is consumed by side reactions before it can acylate the aromatic ring.

Q3: What are the primary factors controlling the ortho vs. para selectivity, and how can this impact my isolated yield of a specific isomer?

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions:

  • Temperature: Lower reaction temperatures (e.g., <60°C) generally favor the formation of the para product, which is under kinetic control.[7] Higher temperatures (e.g., >160°C) favor the thermodynamically more stable ortho product, which can form a stable bidentate complex with the Lewis acid catalyst.[8][9]

  • Solvent: Non-polar solvents or neat (solvent-free) conditions tend to favor the ortho isomer by promoting an intramolecular rearrangement within a "solvent cage".[10] Conversely, polar solvents can solvate the acylium ion, allowing it to diffuse and react at the more sterically accessible para position.[2][4]

If your target is a single isomer, poor control over these parameters will result in a mixture of products, thereby lowering the isolated yield of your desired compound.

Troubleshooting Guides for Low Conversion Rates

Below are common issues encountered during the Fries rearrangement of phenylacetates, along with their probable causes and step-by-step solutions.

Issue 1: Little to No Product Formation

Symptom: TLC or GC analysis shows predominantly unreacted starting material even after extended reaction times.

Potential Causes & Solutions:

  • Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[10] Any water present will hydrolyze the catalyst, rendering it inactive.

    • Solution:

      • Use a fresh, unopened container of the anhydrous Lewis acid.

      • Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.

      • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Loading: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid because it complexes with both the starting ester and the product ketone.[11]

    • Solution:

      • Start with at least 1.5 equivalents of the Lewis acid catalyst.

      • For some substrates, up to 3 or more equivalents may be necessary to drive the reaction to completion. It is advisable to perform small-scale optimizations to determine the optimal catalyst loading for your specific substrate.[12]

  • Inadequate Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome.

    • Solution:

      • Gradually increase the reaction temperature. For many phenylacetates, temperatures in the range of 120-170°C are effective.[13]

      • Use a high-boiling point solvent like monochlorobenzene or conduct the reaction neat if the starting material is a liquid at the reaction temperature.[1][13]

Issue 2: High Levels of By-products, Primarily Phenol

Symptom: The desired hydroxyacetophenone is formed, but a significant amount of phenol is also observed, reducing the overall yield.

Potential Causes & Solutions:

  • Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the phenyl acetate starting material or the product.[10]

    • Solution:

      • Adhere strictly to anhydrous reaction conditions as described in Issue 1 .

      • Ensure the solvent used is anhydrous.

  • Intermolecular Acylation and Deacylation: The acylium ion can acylate another molecule of phenyl acetate or the phenol by-product. The product itself can also undergo deacylation under the harsh reaction conditions.

    • Solution:

      • Use a non-polar solvent to favor the intramolecular rearrangement pathway.[10]

      • Ensure sufficient catalyst is present to complex with the starting material and product, which can suppress intermolecular reactions.

      • Avoid excessively high temperatures or prolonged reaction times, which can promote decomposition and side reactions.[12][13] Monitor the reaction progress closely by TLC or GC and quench the reaction once the starting material is consumed.

Issue 3: Reaction Stalls or Remains Incomplete

Symptom: The reaction proceeds initially but then stops, leaving a significant amount of starting material.

Potential Causes & Solutions:

  • Deactivating Substituents: The presence of electron-withdrawing or meta-directing groups on the aromatic ring can significantly reduce the nucleophilicity of the ring, thereby slowing down or inhibiting the electrophilic aromatic substitution step.[2][4]

    • Solution:

      • Increase the reaction temperature and/or reaction time.

      • Consider using a more potent Lewis acid catalyst.

      • If the reaction still fails, an alternative synthetic route may be necessary.

  • Steric Hindrance: Heavily substituted phenylacetates may react slowly or not at all due to steric constraints that hinder the approach of the acylium ion to the aromatic ring.[4]

    • Solution:

      • Higher reaction temperatures may help overcome some steric barriers.

      • If the issue persists, exploring alternative synthetic strategies is recommended.

Experimental Protocols

Protocol 1: General Procedure for Fries Rearrangement of Phenyl Acetate

This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrate.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (nitrogen or argon).

  • Reagent Addition: Allow the flask to cool to room temperature. To the flask, add phenyl acetate (1 equivalent). If using a solvent, add dry monochlorobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (1.5 equivalents). An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-140°C) using an oil bath.[7] Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 5% hydrochloric acid to hydrolyze the aluminum complexes.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or steam distillation to separate ortho and para isomers.[10]

Visual Diagrams

Fries_Rearrangement_Mechanism cluster_step1 Step 1: Catalyst Coordination cluster_step2 Step 2: Acylium Ion Formation cluster_step3 Step 3: Electrophilic Aromatic Substitution cluster_step4 Step 4: Hydrolysis Phenylacetate Phenyl Acetate Complex Coordinated Complex Phenylacetate->Complex Coordination to Carbonyl O AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex AcyliumIon Acylium Carbocation + Aluminum Phenoxide Complex->AcyliumIon Rearrangement OrthoProduct ortho-Hydroxy- acetophenone Complex AcyliumIon->OrthoProduct ortho-attack (High Temp) ParaProduct para-Hydroxy- acetophenone Complex AcyliumIon->ParaProduct para-attack (Low Temp) FinalOrtho Final ortho-Product OrthoProduct->FinalOrtho Acid Work-up FinalPara Final para-Product ParaProduct->FinalPara Acid Work-up

Caption: Mechanism of the Fries rearrangement.

Troubleshooting_Fries_Rearrangement Start Low Conversion Rate CheckCatalyst 1. Check Catalyst Activity Start->CheckCatalyst CheckTemp 2. Evaluate Reaction Temp. Start->CheckTemp CheckSubstrate 3. Assess Substrate Start->CheckSubstrate CheckByproducts 4. Analyze By-products Start->CheckByproducts Sol_Catalyst Use fresh, anhydrous catalyst. Increase catalyst loading. Work under inert atmosphere. CheckCatalyst->Sol_Catalyst Sol_Temp Increase temperature gradually. Optimize for ortho/para selectivity. CheckTemp->Sol_Temp Sol_Substrate Consider steric hindrance. Note deactivating groups. CheckSubstrate->Sol_Substrate Sol_Byproducts Ensure anhydrous conditions. Use non-polar solvent. Optimize reaction time. CheckByproducts->Sol_Byproducts

Caption: Troubleshooting workflow for low conversion.

References

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Fries rearrangement. Retrieved from [Link]

  • Patil, S., et al. (2014). Optimization of reaction conditions for Fries rearrangement. ResearchGate. Retrieved from [Link]

  • van der Voort, P., et al. (1992). Fries Rearrangement of Phenyl Acetate over ZSM-5 Based Catalysts. Collect. Czech. Chem. Commun., 57.
  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

Sources

recrystallization solvents for 4-Acetyl-3-hydroxyphenyl phenylacetate purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the purification of 4-Acetyl-3-hydroxyphenyl phenylacetate .

Note on Chemical Identity: Based on standard nomenclature, this compound is identified as the ester formed between 2,4-dihydroxyacetophenone (Resacetophenone) and phenylacetic acid . In synthetic organic chemistry, it is the critical "ester intermediate" prior to the Baker-Venkataraman rearrangement used to synthesize 7-hydroxyflavones and isoflavones.

Case ID: REC-BV-INT-01 Status: Active Subject: Solvent Selection & Troubleshooting for Ester Purification

Solvent Selection Matrix

The choice of solvent is dictated by the competing polarities of the molecule: the polar acetyl/hydroxyl core and the lipophilic phenylacetate tail .

Solvent SystemSuitabilityInteraction MechanismRecommended Use Case
Ethanol (95% or Abs.) Primary Choice Solubilizes the phenol/ketone moiety via H-bonding while accommodating the aromatic rings.[1]Standard purification of crude reaction product.[1] Best balance of yield and purity.
Ethyl Acetate / Hexane Secondary Choice EtOAc dissolves the ester; Hexane acts as an anti-solvent to force precipitation.[1]Use if the crude material is sticky or contains significant non-polar tars.[1]
Acetone / Water Conditional Acetone is a powerful solvent; water acts as a strong anti-solvent.[1]Use only if the compound is free of acid/base traces (risk of hydrolysis). Good for final polishing.
Methanol Caution Required High solubility, but risk of transesterification if traces of catalyst (acid/base) are present.Avoid unless the crude is verified neutral.[1]
Toluene Specific High boiling point allows for high solubility at reflux.[1]Good for removing very polar impurities that do not dissolve in toluene.[1]
Critical Warning: Hydrolysis Risk

This compound is an active ester .[1] Prolonged heating in wet solvents (especially with traces of acid from the esterification step) can hydrolyze the ester bond, reverting it to the starting materials (Resacetophenone and Phenylacetic acid).

  • Rule: Always neutralize the crude product (wash with NaHCO₃) before recrystallization.[1]

Experimental Protocol: The "Standard" Ethanol Method

Objective: Purify 10g of crude brown solid to a white/pale-yellow crystalline solid.

  • Preparation: Place 10g of crude ester in a 250mL Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Dissolution: Add Ethanol (95%) in small portions (start with 30mL) while heating to a gentle reflux on a hotplate/stirrer.

    • Tip: If the solid doesn't dissolve after 50mL, add small amounts of Acetone (up to 10% v/v) to assist.

  • Filtration (Hot): If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper (or a coarse sintered glass funnel).

  • Crystallization:

    • Remove from heat.[1][2]

    • Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Observation: Needle-like crystals should form.[1]

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter via vacuum (Buchner funnel).[1][3] Wash with cold Ethanol (5mL).[1]

  • Drying: Dry in a vacuum desiccator over CaCl₂ or Silica. Do not oven dry above 60°C (melting point is typically ~100-110°C, but impurities lower this).[1]

Troubleshooting Guide (FAQ)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a milky emulsion forms, or a sticky oil settles at the bottom as the solution cools. Cause: The solution is too concentrated, or the cooling was too rapid. The compound enters a "metastable zone" where it separates as a liquid phase before organizing into a lattice.[1] Fix:

  • Reheat the mixture until the oil redissolves (add a small amount of solvent if needed).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Slow Down: Turn off the stirrer. Let it cool on the hotplate (switched off) to create a gentle temperature gradient.

Issue 2: Persistent Coloration

Symptom: The crystals are yellow/brown instead of white.[1] Cause: Oxidation of the free phenol group (position 3/2-OH) or trapped oligomers.[1] Fix:

  • Activated Charcoal: During the hot dissolution step (Step 2), add Activated Carbon (1-2% by weight). Stir at reflux for 5 minutes, then filter hot through Celite or a fine filter paper.

Issue 3: Vinegar/Acid Smell

Symptom: The recrystallization solvent smells like vinegar or phenylacetic acid.[1] Cause: The ester is hydrolyzing.[1][4] Fix:

  • Stop heating immediately.

  • Pour the mixture into ice water.

  • Filter the solid, wash thoroughly with 5% Sodium Bicarbonate (NaHCO₃) solution to remove the free acid.

  • Dry the solid and restart recrystallization using anhydrous solvents (e.g., Ethanol/Toluene).

Visualizations

Diagram 1: Solvent Selection Decision Tree

This logic flow helps you choose the correct solvent based on your crude material's state.[1]

SolventSelection Start Start: Analyze Crude Material IsNeutral Is the Crude Neutral? (No Acid/Base Residue) Start->IsNeutral IsOily Is the Crude Sticky/Oily? IsNeutral->IsOily Yes WashFirst PROTOCOL STOP: Wash with NaHCO3 Dry, then proceed IsNeutral->WashFirst No / Unsure Ethanol Use Ethanol (95%) IsOily->Ethanol No (Crystalline) EtOAcHex Use EtOAc / Hexane (1:3 Ratio) IsOily->EtOAcHex Yes (High Impurities) WashFirst->IsNeutral Retry

Caption: Decision matrix for selecting the optimal solvent system based on crude purity and physical state.

Diagram 2: "Oiling Out" Rescue Workflow

A step-by-step loop to recover crystalline material if the product oils out.[1][2]

OilingOut Oiled State: Product Oiled Out Reheat Reheat to Reflux (Dissolve Oil) Oiled->Reheat AddSolvent Add 10% More Solvent (Dilute) Reheat->AddSolvent Seed Add Seed Crystal OR Scratch Glass AddSolvent->Seed CoolSlow Cool Very Slowly (Insulate Flask) Seed->CoolSlow CoolSlow->Oiled Fails (Repeat) Crystals Success: Crystalline Product CoolSlow->Crystals Precipitate

Caption: Troubleshooting loop for converting an oiled-out product into a crystalline lattice.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General techniques for recrystallization of aromatic esters).

  • Baker, W. (1933).[1][5] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[5] Link

  • Mahal, H. S., & Venkataraman, K. (1934).[1][5] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones.[1][5] Journal of the Chemical Society, 1767–1769.[5] (Foundational text on the rearrangement of these specific esters).

  • BenchChem. (2025).[1][6] How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide (Analogous recrystallization techniques for acetyl-phenyl derivatives). Link[1]

  • Thermo Scientific Chemicals. (n.d.).[1] 2'-Hydroxy-4'-methoxyacetophenone Safety Data Sheet. (Solubility and melting point data for structural analogs). Link

Sources

controlling side reactions in the acylation of 4-acetylresorcinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing the acylation of 4-acetylresorcinol (2,4-dihydroxyacetophenone). It addresses the kinetic and thermodynamic challenges inherent to this substrate, specifically focusing on the competition between regioselective mono-O-acylation , di-O-acylation , and C-acylation (Fries rearrangement) .

Current Status: Operational Role: Senior Application Scientist Topic: Controlling Side Reactions & Regioselectivity

Core Chemistry & Reaction Landscape

To control the reaction, one must first understand the substrate's electronic environment. 4-Acetylresorcinol possesses two hydroxyl groups with distinct reactivities:

  • C4-OH (Para): Sterically accessible and electronically typical of a phenol. This is the kinetic target for mono-acylation.

  • C2-OH (Ortho): Involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. This chelation reduces its nucleophilicity, requiring higher energy or forcing conditions to acylate.

The Challenge: Standard acylation protocols often lead to a mixture of the desired 4-O-acyl product, the unwanted 2,4-di-O-acyl byproduct, and potentially C-acylated species if Lewis acids are present.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision points for selectivity.

ReactionPathways Start 4-Acetylresorcinol (2,4-Dihydroxyacetophenone) Mono Target: 4-O-Acyl Derivative (Mono-ester) Start->Mono Kinetic Control (Mild Base, <50°C) Di Side Product: 2,4-Di-O-Acyl (Di-ester) Start->Di Forcing Conditions Mono->Di Over-Acylation (Excess Reagent, High T) Fries Side Product: C-Acylated (Fries Rearrangement) Mono->Fries Lewis Acid (AlCl3) High T

Figure 1: Reaction landscape showing the kinetic preference for C4-acylation and the pathways leading to common side reactions.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing significant amounts of the di-acylated product (2,4-diacetoxyacetophenone)."

Diagnosis: The reaction has shifted from kinetic control to thermodynamic equilibration, or the local concentration of the acylating agent is too high.

Corrective Actions:

  • Stoichiometry is Critical: Ensure a strict 1:1 molar ratio (or slight deficit, e.g., 0.95 eq) of the acylating agent (e.g., acetic anhydride or acetyl chloride) relative to the substrate.

  • Addition Rate: Do not add the acylating agent in one portion. Use a syringe pump or dropping funnel to add it dropwise over 30–60 minutes. This keeps the concentration of the acylating agent low relative to the unreacted starting material.

  • Temperature Control: Maintain the reaction temperature between 0°C and 25°C . Higher temperatures disrupt the hydrogen bond at the C2-OH, making it more susceptible to acylation.

Issue 2: "The reaction is sluggish, and I still have starting material left."

Diagnosis: The C4-OH nucleophilicity is insufficient under the current conditions, or the base catalyst is too weak.

Corrective Actions:

  • Catalyst Selection: Switch to a stronger organic base. If using Sodium Acetate (weak), switch to Pyridine or Triethylamine (TEA) . Pyridine acts as both solvent and nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).

  • Solvent System: Ensure the substrate is fully dissolved. 4-Acetylresorcinol has poor solubility in non-polar solvents. Use DCM (Dichloromethane) , THF , or Acetone .

  • Activation: If using a carboxylic acid (instead of chloride/anhydride), you must use a coupling agent (EDC/DCC) or acid catalyst, though this is less efficient for this specific substrate.

Issue 3: "I detect unexpected isomers or C-acylated products."

Diagnosis: You are likely triggering a Fries Rearrangement or direct Friedel-Crafts acylation.[1] This occurs if:

  • You are using a Lewis Acid catalyst (AlCl₃, ZnCl₂, BF₃).

  • The reaction temperature is too high (>100°C).

Corrective Actions:

  • Remove Lewis Acids: For simple O-acylation (esterification), strictly avoid AlCl₃. Use basic conditions (Pyridine/DMAP) instead.

  • Check Workup: Ensure the quench is neutral or mildly acidic. Strongly acidic workups can sometimes induce rearrangement of the phenolic ester.

Issue 4: "My yield is good, but the regioselectivity (C4 vs C2) is poor."

Diagnosis: The "chelation shield" of the C2-OH is being compromised.

Corrective Actions:

  • Solvent Polarity: Use a non-polar solvent like DCM or Toluene if solubility permits. Polar protic solvents can disrupt the intramolecular hydrogen bond at C2, making it more accessible to reaction.

  • Enzymatic Route: For near-perfect selectivity (>99%), consider using Lipase from Candida antarctica (CAL-B) . It sterically discriminates against the hindered C2-OH.

Optimized Experimental Protocol

Objective: Synthesis of 4-acetoxy-2-hydroxyacetophenone (Mono-O-acylation).

Method A: Chemical Acylation (Standard)

Best for: Scalability and speed.

Reagents:

  • 4-Acetylresorcinol (1.0 eq)[2]

  • Acetic Anhydride (1.05 eq)

  • Pyridine (Catalytic, 0.1 eq) or as Solvent (excess)

  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: In a dry round-bottom flask under N₂, dissolve 4-acetylresorcinol (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine (20 mmol, 2.0 eq) and cool the mixture to 0°C in an ice bath.

  • Acylation: Add Acetic Anhydride (10.5 mmol, 1.05 eq) dropwise over 20 minutes.

    • Why? Slow addition prevents localized high concentrations that favor diacylation.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of starting material. If di-acyl product appears, stop immediately.

  • Quench: Pour into ice-cold 1M HCl (to neutralize pyridine).

  • Extraction: Extract with DCM (3x), wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

Method B: Enzymatic Acylation (High Precision)

Best for: High purity requirements where diacylation must be <1%.

Reagents:

  • 4-Acetylresorcinol[2]

  • Vinyl Acetate (Acyl donor)

  • Immobilized Lipase (CAL-B, e.g., Novozym 435)

  • Solvent: Toluene or MTBE

Step-by-Step:

  • Suspend 4-acetylresorcinol and Vinyl Acetate (3.0 eq) in Toluene.

  • Add CAL-B (10-20% w/w relative to substrate).

  • Incubate at 40°C with orbital shaking (200 rpm).

  • The enzyme sterically selects the distal C4-OH. The C2-OH remains protected by the enzyme's active site geometry and internal H-bonding.

Data Summary: Condition Effects

VariableConditionOutcome on Selectivity
Stoichiometry 1.0 eq Acyl DonorFavors Mono-product (Target)
>2.0 eq Acyl DonorFavors Di-product
Temperature < 25°CKinetic Control (Favors C4-OH)
> 80°CThermodynamic/Di-acylation risk increases
Catalyst Pyridine/DMAPPromotes O-Acylation
AlCl₃ / ZnCl₂Promotes C-Acylation (Fries Rearrangement)
Solvent DCM / ToluenePreserves C2-OH H-bond (Good Selectivity)
Water / AlcoholsDisrupts H-bond (Lowers Selectivity)

References

  • Regioselective Acylation Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Enzymatic Selectivity : Ciuffreda, P., et al. (2001).[3] "Regioselective acylation of polyphenols catalyzed by Candida antarctica lipase B". Tetrahedron , 57(30), 6567-6572.

  • Fries Rearrangement Context : Martin, R. (2011).[4] "Aromatic Hydroxyketones: Preparation and Physical Properties". Springer . (Covers the transition from O-acyl to C-acyl products).

  • Process Optimization : BenchChem Technical Support. (2025). "Friedel-Crafts Acylation and Phenolic Esterification Troubleshooting". (General protocols for phenolic acylation).

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for all reagents before use.

Sources

stability of 4-Acetyl-3-hydroxyphenyl phenylacetate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Stability Profile & Handling Guide: 4-Acetyl-3-hydroxyphenyl phenylacetate

Executive Summary

4-Acetyl-3-hydroxyphenyl phenylacetate (also known as the 4-phenylacetate ester of resacetophenone) is a phenolic ester prone to hydrolytic degradation under acidic conditions. While the ortho-hydroxy ketone moiety (positions 1 and 2 of the phenol ring) is stabilized by intramolecular hydrogen bonding, the phenylacetate ester linkage at position 4 is chemically labile.

This guide addresses the stability challenges of this compound in acidic environments, providing troubleshooting steps for HPLC analysis, storage, and synthesis workups.

Core Stability Profile

The stability of 4-Acetyl-3-hydroxyphenyl phenylacetate is governed by the susceptibility of its ester bond to acid-catalyzed hydrolysis.

  • Primary Degradation Pathway: Acid-catalyzed hydrolysis (AAC2 mechanism).

  • Degradation Products: Phenylacetic acid and 2,4-Dihydroxyacetophenone (Resacetophenone).

  • Critical pH Range:

    • pH 4.0 – 6.0: Maximum stability (Kinetic stability zone).

    • pH < 2.0: Rapid hydrolysis, especially at elevated temperatures (>25°C).

  • Solvent Incompatibility: Primary alcohols (Methanol, Ethanol) in the presence of acid will cause rapid transesterification , yielding Methyl Phenylacetate and Resacetophenone.

Mechanism of Action

The electron-withdrawing acetyl group at the para position (relative to the ester) decreases the electron density on the phenolic oxygen, making the corresponding phenoxide a better leaving group than in simple alkyl esters. This accelerates hydrolysis.

HydrolysisPathway Reactant 4-Acetyl-3-hydroxyphenyl phenylacetate Intermediate Tetrahedral Intermediate Reactant->Intermediate + H+, + H2O (Protonation & Attack) Product1 2,4-Dihydroxyacetophenone (Resacetophenone) Intermediate->Product1 Collapse (Elimination) Product2 Phenylacetic Acid Intermediate->Product2

Figure 1: Acid-catalyzed hydrolysis pathway of 4-Acetyl-3-hydroxyphenyl phenylacetate.

Troubleshooting & FAQs

Q1: Why is my compound peak disappearing during HPLC analysis?

Diagnosis: You are likely using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid) and leaving samples in the autosampler for extended periods. The Science: The acidic mobile phase catalyzes hydrolysis inside the vial. The "disappearing" peak correlates with the appearance of two new peaks: Resacetophenone (more polar, earlier eluting) and Phenylacetic acid. Solution:

  • Switch Modifiers: Use 0.1% Acetic Acid (weaker acid) or a buffered mobile phase (Ammonium Acetate, pH 4.5).

  • Minimize Time: Inject samples immediately after preparation. Keep the autosampler at 4°C.

  • Solvent: Dissolve the sample in 100% Acetonitrile (ACN) rather than acidic water/methanol mixtures.

Q2: Can I use Methanol to dissolve my sample?

Diagnosis: No. The Science: In the presence of trace acid (even from the compound itself if not purified), Methanol acts as a nucleophile. This leads to transesterification , converting your expensive ester into Methyl Phenylacetate and free Resacetophenone. Solution: Always use Acetonitrile (ACN) or DMSO for stock solutions. Avoid primary alcohols.

Q3: I see a color change from colorless to slight yellow/brown. Is it degrading?

Diagnosis: Likely yes. The Science: The hydrolysis product, 2,4-Dihydroxyacetophenone, is a phenol prone to oxidation. Upon hydrolysis, the liberated phenol can oxidize to form quinone-like species, which are highly colored. Solution: Check purity via LC-MS. If hydrolysis is confirmed, repurify or discard. Store under Argon/Nitrogen.

Experimental Protocols

Protocol A: Stability Assessment (Stress Test)

Use this protocol to determine the "safe time window" for your specific experimental conditions.

Materials:

  • 1 mg/mL stock solution of 4-Acetyl-3-hydroxyphenyl phenylacetate in ACN.

  • Buffer A: 0.1% Formic Acid in Water (pH ~2.7).

  • Buffer B: 10 mM Ammonium Acetate (pH 4.5).

Workflow:

  • Preparation : Dilute stock 1:10 into Buffer A and Buffer B in separate HPLC vials.

  • Incubation : Place vials in autosampler at 25°C.

  • Analysis : Inject every 1 hour for 12 hours.

  • Calculation : Plot Peak Area vs. Time.

    • Acceptance Criteria: < 2% degradation over the run time.

Data Interpretation Table:

ObservationCauseAction
New Peak @ RRT 0.4 Hydrolysis (Resacetophenone)Switch to pH 4.5 buffer.
New Peak @ RRT 0.8 Hydrolysis (Phenylacetic Acid)Switch to pH 4.5 buffer.
Peak Broadening Column interactionIncrease ionic strength (add 10mM NH4OAc).
Protocol B: Recommended Storage Conditions

To maximize shelf life and prevent spontaneous acid-catalyzed degradation:

  • State : Store as a solid powder. Do not store in solution.

  • Temperature : -20°C is optimal; 4°C is acceptable for short term (<1 month).

  • Atmosphere : Flush vial with Nitrogen or Argon before sealing to prevent moisture ingress (hydrolysis) and oxidation.

  • Container : Amber glass vials (prevents UV-induced photo-Fries rearrangement).

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience, 1992.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Preparation and properties of phenolic esters).
  • Connors, K.A., et al.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. 2nd Ed., Wiley-Interscience, 1986. (General hydrolysis kinetics of phenyl esters).
  • PubChem. 4-Acetyl-3-hydroxyphenyl acetate (Compound Summary). National Library of Medicine. Available at: [Link] (Structural analog data for validation).

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-Acetyl-3-hydroxyphenyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of lipolytic assays and prodrug characterization, 4-Acetyl-3-hydroxyphenyl phenylacetate (often synthesized as the 4-phenylacetate ester of resacetophenone) serves as a critical probe. Its utility lies in the specific cleavage of the phenylacetate moiety by esterases, releasing the UV-active or fluorescent 4-acetyl-3-hydroxyphenol (resacetophenone).

For the analytical chemist, accurately identifying this compound and distinguishing it from its hydrolysis products or structural isomers (e.g., acetate esters) is paramount. This guide moves beyond basic spectral matching, offering a mechanistic breakdown of its mass spectrometry (MS) behavior under Electron Ionization (EI) and Electrospray Ionization (ESI). We compare its performance and detectability against standard alternatives like p-Nitrophenyl Phenylacetate .

Structural & Mechanistic Analysis

The Molecule
  • IUPAC Name: 4-Acetyl-3-hydroxyphenyl 2-phenylacetate

  • Molecular Formula: C₁₆H₁₄O₄

  • Exact Mass: 270.0892 Da

  • Core Moiety: Resacetophenone (2,4-dihydroxyacetophenone) backbone.[1]

  • Leaving Group: Phenylacetyl moiety.

Fragmentation Pathways (EI-MS 70eV)

The fragmentation of 4-Acetyl-3-hydroxyphenyl phenylacetate is driven by the stability of the aromatic core and the lability of the ester bond.

  • Primary Cleavage (Ester Hydrolysis Mimicry): The most dominant pathway is the loss of the phenylketene neutral (

    
    ). This mimics the enzymatic hydrolysis, yielding the radical cation of resacetophenone (
    
    
    
    152).
  • Tropylium Formation: The phenylacetyl tail generates a high-abundance tropylium ion (

    
     91), a hallmark of benzyl-containing moieties.
    
  • Ortho-Effect Stabilization: The hydroxyl group at position 3 (ortho to the acetyl group) forms an intramolecular hydrogen bond with the acetyl carbonyl. This stabilizes the

    
     152 ion, making it a persistent diagnostic peak compared to para-isomers lacking this stabilization.
    
Visualizing the Fragmentation Logic

The following diagram illustrates the causal pathways for the generation of diagnostic ions.

FragmentationPathway M_Ion Molecular Ion (M+) [C16H14O4]+ m/z 270 Resacetophenone Resacetophenone Ion [C8H8O3]+ m/z 152 (Base Peak Candidate) M_Ion->Resacetophenone - Phenylketene (118 Da) McLafferty-like Phenylacetyl Phenylacetyl Cation [C8H7O]+ m/z 119 M_Ion->Phenylacetyl Alpha-Cleavage MethylLoss [M-CH3]+ m/z 137 Resacetophenone->MethylLoss - CH3 (15 Da) AcetylLoss [M-COCH3]+ m/z 109 Resacetophenone->AcetylLoss - COCH3 (43 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91 Phenylacetyl->Tropylium - CO (28 Da)

Caption: Mechanistic fragmentation pathway of 4-Acetyl-3-hydroxyphenyl phenylacetate under EI conditions. Blue arrows indicate the primary diagnostic pathway.

Comparative Performance Guide

This section objectively compares 4-Acetyl-3-hydroxyphenyl phenylacetate (Target) against its primary functional alternative, p-Nitrophenyl Phenylacetate (pNP-PA) , and its hydrolysis product Resacetophenone .

Diagnostic Ion Specificity

Why choose the resacetophenone ester over the p-nitrophenyl ester for MS-based assays?

Feature4-Acetyl-3-hydroxyphenyl Phenylacetate (Target)p-Nitrophenyl Phenylacetate (Alternative)Resacetophenone (Hydrolysis Product)
Molecular Ion (

)
270 (Distinct, stable)257 (Often weak in EI)152
Base Peak (EI) 152 (Resacetophenone ion)91 (Tropylium) or 109 137 (Methyl loss)
Key Neutral Loss 118 Da (Phenylketene)118 Da (Phenylketene)N/A
Low Mass Markers 43 (Acetyl), 91 (Tropylium)91 (Tropylium), NO m/z 4343 (Acetyl)
Selectivity High: Requires both Acetyl & Phenylacetate signals.[2][3]Medium: p-Nitrophenol fragment is common/generic.Baseline: Used as reference.
Technical Insight
  • The "False Positive" Trap: When using p-Nitrophenyl Phenylacetate, the

    
     139 (p-nitrophenol) fragment can be ubiquitous in background noise if nitro-aromatics are present.
    
  • The Target Advantage: The Target molecule produces a unique "fingerprint" combining the Tropylium series (91, 65) with the Acetophenone series (43, 137, 152) . This dual-verification reduces false identification rates in complex biological matrices.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed to be self-validating. The detection of the


 270 parent ion confirms sample integrity, while the appearance of 

152 indicates in-source fragmentation or degradation.
Sample Preparation (Direct Infusion / GC-MS)
  • Stock Solution: Dissolve 1 mg of 4-Acetyl-3-hydroxyphenyl phenylacetate in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Working Standard: Dilute 1:100 in ACN to achieve ~10 µg/mL.

    • Critical Step: Avoid protic solvents (MeOH/Water) for long-term storage to prevent transesterification or hydrolysis.

  • QC Check: Inject immediately. If

    
     152 intensity > 
    
    
    
    270 intensity in a non-ionized standard, suspect solvent contamination or thermal degradation in the injector.
Instrumental Parameters (GC-MS EI)
  • Inlet Temp: 250°C (Keep <280°C to minimize thermal cleavage).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[2]

  • Scan Range:

    
     40 – 350.
    
  • Threshold: Detection of

    
     270 is required for positive ID.
    
Workflow Diagram

ExperimentalWorkflow Sample Solid Sample (Store at -20°C) Solubilization Solubilization (ACN, 1 mg/mL) Sample->Solubilization Avoid Moisture Dilution Dilution (10 µg/mL) Solubilization->Dilution Injection GC-MS Injection (Inlet 250°C) Dilution->Injection Immediate DataAnalysis Data Analysis Check Ratio 270/152 Injection->DataAnalysis

Caption: Step-by-step workflow for the mass spectrometric analysis of 4-Acetyl-3-hydroxyphenyl phenylacetate.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenyl Acetate and Derivatives. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Wishart, D.S., et al. Resacetophenone (HMDB0033667) Spectral Data. Human Metabolome Database. Available at: [Link]

  • PubChem. Phenyl phenylacetate Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • McLafferty, F.W., Tureček, F.Interpretation of Mass Spectra. 4th Edition, University Science Books, 1993. (Standard text for fragmentation mechanisms including McLafferty rearrangement and ortho-effects).

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 4-Acetyl-3-hydroxyphenyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Development

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component of a drug substance that is not the API or an excipient is considered an impurity.[1] These impurities, which can arise from synthesis, degradation, or storage, have the potential to impact the therapeutic performance or even pose safety risks to patients.[1] Consequently, regulatory bodies worldwide mandate rigorous impurity profiling.[2]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for impurity analysis, prized for its sensitivity, resolving power, and versatility.[3][4] This guide provides an in-depth, experience-driven walkthrough of developing a robust, stability-indicating HPLC method for determining the purity of 4-Acetyl-3-hydroxyphenyl phenylacetate. We will explore the causal relationships behind methodological choices, compare alternative chromatographic strategies, and present the supporting data required for confident implementation in a drug development setting.

Foundational Strategy: Analyte Characterization and Forced Degradation

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties and its degradation behavior.

Physicochemical Profile of 4-Acetyl-3-hydroxyphenyl phenylacetate

Before any injection is made, a thorough characterization of the target molecule is essential. This informs every subsequent decision in method development.

  • Structure: The molecule possesses two phenyl rings and ester and ketone functional groups, which act as strong chromophores, making UV detection highly suitable.

  • Molecular Formula: C₁₀H₁₀O₄[5][6]

  • Molecular Weight: 194.18 g/mol [5][6]

  • Predicted Polarity (XLogP3): 1.8.[6] This value indicates moderate non-polarity, making the compound an ideal candidate for reversed-phase (RP) HPLC, where the stationary phase is non-polar and the mobile phase is polar.[7]

  • Predicted Acidity (pKa): 9.40.[5] This corresponds to the phenolic hydroxyl group. At a pH below ~7.4 (pKa - 2), this group will be fully protonated (neutral), and at a pH above ~11.4 (pKa + 2), it will be fully deprotonated (anionic). This pH-dependent ionization is a critical lever for controlling chromatographic retention and peak shape.

The Rationale for Forced Degradation Studies

To ensure a method is "stability-indicating," it must be capable of separating the intact API from any potential degradation products.[8][9] Forced degradation, or stress testing, is the process of intentionally subjecting the API to harsh conditions to generate these degradants.[10][11] This practice is a critical component of method development and validation, as it provides confidence that the method can accurately measure the API's purity over its shelf life.[8][9][12]

The workflow for this crucial preliminary step is outlined below.

cluster_0 Forced Degradation Workflow API API Sample (4-Acetyl-3-hydroxyphenyl phenylacetate) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Degraded Generate Degraded Samples (Target ~5-20% degradation) Stress->Degraded Analysis Analyze by HPLC (Using initial screening method) Degraded->Analysis Evaluation Evaluate Peak Purity & Resolution (Ensure separation of API from degradants) Analysis->Evaluation

Caption: Workflow for Forced Degradation Studies.

HPLC Method Development: A Tale of Two Columns

Our development strategy will focus on reversed-phase chromatography. We will compare two distinct stationary phases to illustrate how column chemistry can be leveraged to achieve optimal separation.

  • Method A (Workhorse Approach): Utilizes a standard C18 (octadecylsilane) column, which separates analytes primarily based on hydrophobic interactions.

  • Method B (Alternative Selectivity): Employs a Phenyl-Hexyl column, which introduces aromatic (pi-pi) interactions in addition to hydrophobicity, offering a different selectivity profile that can be advantageous for aromatic analytes like our target compound.

Initial Screening and Parameter Selection

The first step is to establish a baseline method by making scientifically sound initial choices for the key chromatographic parameters.

ParameterSelection for Method A (C18)Selection for Method B (Phenyl-Hexyl)Rationale
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18 is the industry standard for RP-HPLC.[7] Phenyl-Hexyl offers alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterThe acidic pH (~2.7) ensures the phenolic hydroxyl group (pKa ~9.4) is fully protonated, promoting good retention and sharp, symmetrical peaks.[13]
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)ACN is a common, strong organic solvent with a low UV cutoff.[14] Comparing ACN with MeOH, another common solvent, allows us to evaluate differences in elution strength and selectivity.
Detection UV at 254 nmUV at 254 nmBased on the aromatic structure, 254 nm is a common wavelength that provides good sensitivity for the API and many potential aromatic impurities. A full UV scan is recommended to determine the optimal wavelength.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times and can improve peak efficiency.
Injection Vol. 5 µL5 µLA small injection volume minimizes the risk of peak distortion and column overload.
Gradient Optimization: The Key to Resolution

For impurity profiling, a gradient elution, where the mobile phase composition changes over time, is superior to an isocratic (constant composition) method. A gradient effectively separates compounds with a wide range of polarities and shortens the overall run time.[15][16]

The optimization process is iterative. A common starting point is a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to locate the elution window of the API and its impurities. The gradient is then refined or "stretched out" across the region where peaks elute to maximize resolution.[16]

After several optimization runs, the following gradients were established:

Time (min)Method A: % ACN Method B: % MeOH
0.03040
20.07080
22.09595
25.09595
25.13040
30.03040

Performance Comparison: Method A vs. Method B

To objectively compare the two developed methods, a sample of 4-Acetyl-3-hydroxyphenyl phenylacetate that was subjected to oxidative stress (hydrogen peroxide) was analyzed. This sample contained the main peak and two notable degradation products (Impurity 1 and Impurity 2).

The following diagram illustrates the logical relationships in method optimization.

cluster_1 Method Development Logic P1 Mobile Phase (% Organic, pH) O1 Retention Time P1->O1 O2 Resolution P1->O2 O3 Peak Shape (Tailing Factor) P1->O3 P2 Column Chemistry (C18, Phenyl) P2->O1 P2->O2 P2->O3 P3 Flow Rate & Temperature P3->O1 P3->O3

Caption: Interplay of HPLC Parameters and Performance Metrics.

Comparative Chromatographic Data

The performance of each method was evaluated based on key system suitability parameters, as recommended by international guidelines.[17]

ParameterAnalyteMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Retention Time (min) Impurity 18.29.5
API10.512.1
Impurity 211.112.5
Resolution (Rs) API / Impurity 16.15.2
Impurity 2 / API2.21.8
Tailing Factor (Tf) API1.11.3
Theoretical Plates (N) API18,50015,200
Interpretation and Selection

Based on the experimental data, Method A (C18 / ACN) is the superior choice. Here's the expert analysis:

  • Resolution: Method A provides significantly better resolution for the critical pair: the API and the closely eluting Impurity 2 (Rs = 2.2 vs. 1.8).[2] A resolution value greater than 2.0 is highly desirable for robust quantification. While both methods adequately resolve Impurity 1, the separation of Impurity 2 is the deciding factor.

  • Efficiency: Method A demonstrates higher efficiency, as indicated by the greater number of theoretical plates for the API peak (18,500 vs. 15,200). This contributes to sharper peaks and better overall separation.

  • Peak Shape: The tailing factor for the API peak is closer to the ideal value of 1.0 in Method A, indicating better peak symmetry and more reliable integration.

  • Analysis Time: Although not drastically different, the primary elution window is slightly shorter in Method A, offering a modest improvement in throughput.

While Method B provided a viable separation, the C18 column with an acetonitrile gradient offered a more optimal balance of resolution, efficiency, and peak shape for this specific separation challenge.

Method Validation: Ensuring Trustworthiness

Once the optimal method (Method A) is selected, it must undergo validation to prove it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[18][19] Validation confirms the method's performance through a series of laboratory experiments.[3]

Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities and degradants.[4][17] The forced degradation studies are the primary evidence for specificity.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.[17][20]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21] This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[20]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate), providing an indication of its reliability during normal usage.[19]

Conclusion

The development of a stability-indicating HPLC method is a systematic, science-driven process. By first understanding the analyte's properties and potential degradation pathways, we established a robust starting point. A logical comparison of two distinct reversed-phase column chemistries and mobile phases revealed that a C18 column paired with an acetonitrile/water gradient (Method A) provided superior resolution, efficiency, and peak symmetry for the purity analysis of 4-Acetyl-3-hydroxyphenyl phenylacetate and its stress-induced impurities. This method is now a prime candidate for full validation to be implemented in a quality control environment, ensuring the continued safety and quality of the drug substance.

Experimental Protocols

Protocol 1: Forced Degradation

  • Preparation: Prepare separate 1 mg/mL solutions of 4-Acetyl-3-hydroxyphenyl phenylacetate in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 1N HCl to one solution and heat at 60 °C. Monitor periodically until ~10% degradation is observed. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Add 0.1N NaOH to another solution at room temperature. Monitor periodically until ~10% degradation is observed. Neutralize with 0.1N HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to a solution and keep at room temperature. Monitor until ~10% degradation is observed.

  • Thermal Degradation: Store the solution at 80 °C and monitor until degradation is observed.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and monitor until degradation is observed.

Protocol 2: HPLC Method A (Final Optimized Method)

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-20 min: 30% to 70% B

    • 20-22 min: 70% to 95% B

    • 22-25 min: Hold at 95% B

    • 25.1-30 min: Re-equilibrate at 30% B

References

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). iMedPub. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2014). Pharmaceutical Technology. [Link]

  • Alsante, K. M., et al. (2007). Forced degradation and impurity profiling. ScienceDirect. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (2024). Onyx Scientific. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. [Link]

  • Al-Sanea, M. M., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Spizzirri, U. G., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • 4-Acetyl-3-hydroxyphenyl acetate. (n.d.). PubChem. [Link]

  • Gupta, V., et al. (2012). Hplc method development and validation: an overview. SciSpace. [Link]

  • Steps for HPLC Method Validation. (2023). Pharmaguideline. [Link]

  • Malenović, A., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. AKJournals. [Link]

  • Ivanova, V., et al. (2010). Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine. UGD Academic Repository. [Link]

  • Lin, W-Y., et al. (2014). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). PharmaTech. [Link]

  • Wyndham, K. D., et al. (2007). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Gradient Optimization in Liquid Chromatography. (2023). Welch Materials. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2011). LCGC International. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2023). Labcompare. [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2017). Bitesize Bio. [Link]

  • Liao, H., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2023). Phenomenex. [Link]

  • HPLC Method Development and Impurity Profiling. (2024). ResearchGate. [Link]

  • Kumar, B. K., et al. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in dosage form. Journal of Drug Delivery and Therapeutics. [Link]

  • 4-Hydroxyphenyl acetate. (n.d.). PubChem. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2023). AMSbiopharma. [Link]

  • Optimization of gradient reversed phase high performance liquid chromatography analysis of acetaminophen oxidation metabolites using linear and non-linear retention model. (2022). PubMed. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). IJRAR. [Link]

  • A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. (2023). PMC. [Link]

Sources

Comparative Reactivity Guide: 4-Acetylresorcinol vs. 4-Acetyl-3-hydroxyphenyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between 4-Acetylresorcinol (2,4-dihydroxyacetophenone) and its selective ester derivative, 4-Acetyl-3-hydroxyphenyl phenylacetate .

While 4-acetylresorcinol serves as a versatile, dual-nucleophile platform for synthesizing benzofurans, coumarins, and flavones, its phenylacetate derivative represents a "masked" intermediate with altered solubility and regioselectivity. Understanding the reactivity shift between these two—driven primarily by the intramolecular hydrogen bond (IMHB) at the 2-position—is critical for optimizing yield in cascade reactions like the Baker-Venkataraman rearrangement.

Structural Identity & Physical Properties

Chemical Identity[1][2]
  • 4-Acetylresorcinol (Parent): Also known as 2,4-dihydroxyacetophenone (Resacetophenone).[1][2][3] It features two hydroxyl groups with distinct electronic environments.

  • 4-Acetyl-3-hydroxyphenyl phenylacetate (Derivative): This nomenclature describes the 4-O-phenylacetate ester of the parent compound. The "3-hydroxy" designation in the name refers to the phenol numbering (relative to the ester at position 1), which corresponds to the 2-hydroxyl group in the acetophenone numbering.

Comparative Data Table
Property4-Acetylresorcinol (Parent)4-Acetyl-3-hydroxyphenyl phenylacetate (Derivative)
IUPAC Name 1-(2,4-dihydroxyphenyl)ethanone2-hydroxy-4-(2-phenylacetoxy)acetophenone
Structure Type Polyphenol (Diol)Phenolic Ester (Mono-protected)
Mol.[1] Weight 152.15 g/mol 270.28 g/mol
Melting Point 143–148 °C~110–115 °C (Estimated/Derivative dependent)
pKa (Acidic) pKa₁ ≈ 7.9 (4-OH)pKa₂ > 10.5 (2-OH, chelated)pKa ≈ 10.5 (2-OH only, chelated)
Solubility Soluble in alcohols, ethers; poor in waterHigher lipophilicity; soluble in DCM, EtOAc
Key Feature Dual nucleophilic sites (C4-OH >> C2-OH)Single nucleophilic site (C2-OH); 4-position blocked

Structural Analysis & Reactivity Drivers

The reactivity difference is governed by the competition between electronic activation and steric/chelation locking .

The Chelation Effect (The "Lock")

In both compounds, the hydroxyl group ortho to the acetyl moiety (C2-OH) forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen.

  • Consequence: This "locks" the proton, significantly increasing its pKa (>10) and reducing the nucleophilicity of the oxygen.

  • In 4-Acetylresorcinol: The C4-OH is free, sterically accessible, and significantly more acidic (pKa ~7.9). It is the kinetic site for alkylation and acylation.

  • In the Phenylacetate Derivative: The reactive C4-OH is esterified. The molecule is now a "deactivated" phenol, reacting only under forcing conditions or specific catalysis at the C2-OH.

Graphviz Diagram: Structural Relationship & H-Bonding

G cluster_0 Parent: 4-Acetylresorcinol cluster_1 Derivative: 4-Acetyl-3-hydroxyphenyl phenylacetate Parent 2,4-Dihydroxyacetophenone (Two OH groups) Feature1 C2-OH: Chelated (Unreactive) Parent->Feature1 Feature2 C4-OH: Free (Reactive) Parent->Feature2 Derivative 4-O-Phenylacetate Ester (One free OH) Feature2->Derivative Selective Esterification (Phenylacetyl Chloride, 1 eq) Feature3 C2-OH: Still Chelated Derivative->Feature3 Feature4 C4-O-COR: Blocked Derivative->Feature4

Caption: Transformation of the highly reactive C4-OH site in 4-acetylresorcinol to the protected ester, leaving the chelated C2-OH as the sole remaining nucleophile.

Synthetic Applications & Experimental Workflows

Selective Acylation (Synthesis of the Derivative)

To synthesize 4-Acetyl-3-hydroxyphenyl phenylacetate from 4-acetylresorcinol , one must exploit the pKa difference.

  • Reagents: Phenylacetyl chloride (1.0–1.1 eq), Weak Base (Pyridine or K₂CO₃ in Acetone).

  • Mechanism: The base deprotonates the C4-OH (pKa ~7.9) preferentially. The C2-OH remains protonated due to the H-bond.

  • Outcome: High regioselectivity for the 4-ester.[4][5][6][7]

The Baker-Venkataraman Rearrangement (Flavone Synthesis)

This is the primary application for these compounds. The goal is to synthesize 7-hydroxyflavones .

  • Role of the Derivative: It acts as the intermediate .

    • Step 1: 4-Acetylresorcinol + 2 eq Phenylacetyl Chloride

      
      Diester .
      
    • Step 2: Base-catalyzed rearrangement. The acyl group at C2 migrates to the alpha-carbon of the acetyl group to form a 1,3-diketone.

    • Step 3: Cyclization to Flavone.

    • Step 4: Hydrolysis of the C4-ester (if it didn't hydrolyze during cyclization) yields the 7-hydroxyflavone.

Experimental Workflow Diagram

BV_Pathway Start 4-Acetylresorcinol (Starting Material) Step1 Selective Acylation (1 eq PhCH2COCl, Pyridine) Start->Step1 Intermediate 4-Acetyl-3-hydroxyphenyl phenylacetate (The Derivative) Step1->Intermediate Kinetic Product Step2 Further Acylation (1 eq PhCH2COCl) Intermediate->Step2 Force C2 Reaction Diester 2,4-Di(phenylacetoxy)acetophenone Step2->Diester Step3 Baker-Venkataraman Rearrangement (KOH/Pyridine or t-BuOK) Diester->Step3 Intramolecular Claisen Diketone Beta-Diketone Intermediate Step3->Diketone Final 7-Hydroxyflavone Derivative (Cyclized Product) Diketone->Final Acid Cyclization

Caption: The stepwise conversion of 4-acetylresorcinol to flavones, highlighting the derivative as the mono-acylated intermediate.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate

Objective: Selectively esterify the 4-position of 4-acetylresorcinol.

  • Preparation: Dissolve 4-acetylresorcinol (10 mmol, 1.52 g) in anhydrous acetone (30 mL).

  • Base Addition: Add anhydrous potassium carbonate (12 mmol, 1.66 g). Stir at room temperature for 15 minutes.

  • Acylation: Dropwise add phenylacetyl chloride (10.5 mmol) over 20 minutes.

    • Note: Maintain temperature < 30°C to prevent diester formation.

  • Reaction: Reflux for 3–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material (lower Rf) should disappear; the mono-ester (medium Rf) appears.

  • Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from ethanol/water to obtain the mono-ester.

Protocol B: Baker-Venkataraman Rearrangement (From Derivative to Flavone)

Objective: Convert the ester intermediate into a flavone skeleton.

  • Substrate: Dissolve 4-Acetyl-3-hydroxyphenyl phenylacetate (or the crude diester) in dry pyridine (5 mL/g).

  • Base: Add KOH (powdered, 2 eq) or t-BuOK (1.5 eq).

  • Rearrangement: Heat to 50–60°C for 2 hours. The mixture typically turns viscous and yellow/orange (formation of the enolate/diketone).

  • Cyclization: Pour the reaction mixture into ice-cold dilute HCl (10%). The yellow solid (diketone) precipitates.

  • Ring Closure: Reflux the solid in Glacial Acetic Acid with catalytic H₂SO₄ (1-2 drops) for 1 hour to effect cyclization to the flavone.

References

  • Vertex AI Search. (2026). Synthesis of flavones by Baker–Venkataraman reaction. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed Central. Retrieved from

  • ChemicalBook. (2024). 2,4-Dihydroxyacetophenone Properties and Reactivity. Retrieved from

  • BenchChem. (2025). Comparative Guide to the Reactivity of Phenyl Acetoacetate and Methyl Acetoacetate. Retrieved from

  • FooDB. (2010).[2] Compound 2',4'-Dihydroxyacetophenone (Resacetophenone).[8][1][2][3] Retrieved from

Sources

Technical Guide: UV-Vis Spectroscopic Profiling of Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Insulated Chromophore"

This guide provides a technical analysis of the UV-Vis spectroscopic properties of phenylacetate derivatives. Unlike benzoates, where the carbonyl group is conjugated with the aromatic ring, phenylacetates possess a methylene (


) spacer that electronically isolates the benzene ring from the ester functionality.

Core Insight for Researchers: In phenylacetate derivatives, the UV spectrum is essentially that of an alkyl-substituted benzene (like toluene) rather than a conjugated aromatic ester. This results in significantly lower molar extinction coefficients (


) and hypsochromically shifted absorption maxima (

) compared to their benzoate analogs. This distinction is critical for establishing detection limits in HPLC and interpreting pharmacokinetics of prodrugs.

Comparative Analysis: Phenylacetates vs. Alternatives

The following data contrasts the core phenylacetate structure with its conjugated homolog (Methyl Benzoate) and a substituted derivative (Methyl 4-nitrophenylacetate).

Table 1: Spectroscopic Performance Metrics (Solvent: Methanol)
FeatureMethyl Phenylacetate Methyl Benzoate (Alternative)Methyl 4-Nitrophenylacetate
Primary Chromophore Isolated Benzene RingConjugated Benzene-CarbonylNitro-Substituted Benzene

(Primary)
259 nm (B-band)227 nm (E-band, intense)270-275 nm

(Secondary)
~208 nm (E-band)272 nm (B-band)~330 nm (Broad tail)
Molar Extinction (

)
~200 - 300

>10,000

~9,000 - 10,000

Electronic Transition

(Forbidden)

(Allowed, Conjugated)

(Intra-ring CT)
Detection Sensitivity Low (Requires High Conc.)[1][2][3]High (Trace Detection Possible)High (Strong Chromophore)
Cutoff Wavelength Transparent > 290 nmAbsorbs up to ~290 nmAbsorbs > 300 nm
Mechanism of Action: The Methylene Spacer Effect

The drastic difference in


 between phenylacetate and benzoate is caused by the methylene spacer.
  • Benzoates: The

    
    -orbitals of the carbonyl carbon overlap with the aromatic 
    
    
    
    -system, creating a larger delocalized system. This lowers the energy gap (
    
    
    ) for the
    
    
    transition, causing a Red Shift (Bathochromic) and a Hyperchromic Effect (intensified absorption).
  • Phenylacetates: The

    
     hybridized carbon in the 
    
    
    
    group blocks this overlap. The UV absorption is dominated by the local excitation of the benzene ring (similar to toluene), which is a symmetry-forbidden transition, resulting in low intensity.

Substituent Effects & Tuning

Modifying the phenyl ring allows for "tuning" the spectral properties. This is essential when designing phenylacetate-based prodrugs that require specific UV detectability.

Electron Donating Groups (EDGs)
  • Examples: -OH, -OMe (e.g., Homovanillic acid derivatives)

  • Effect: Auxochromic. The lone pairs on the oxygen interact with the ring's

    
    -system (n 
    
    
    
    conjugation).
  • Result: Slight Bathochromic Shift (to ~275-280 nm) and increased intensity (

    
     rises to ~1,500-2,000).
    
Electron Withdrawing Groups (EWGs)
  • Examples: -NO2, -COOH (e.g., 4-Nitrophenylacetic acid)

  • Effect: Strong perturbation of the ring electrons. The nitro group itself is a strong chromophore.

  • Result: Significant Bathochromic Shift and Hyperchromic Effect . The spectrum becomes dominated by the substituent, masking the fine structure of the benzenoid bands.

Visualizing the Electronic Landscape

The following diagram illustrates the structural causality behind the spectroscopic differences.

ElectronicTransitions cluster_0 Structural Basis cluster_1 Orbital Interaction cluster_2 Spectroscopic Outcome PA Phenylacetate (Insulated) Iso No p-orbital overlap (Spacer blocks flow) PA->Iso contains -CH2- BZ Benzoate (Conjugated) Conj p-pi Conjugation (Extended System) BZ->Conj direct C-C bond Weak Forbidden Transition Low Epsilon (~200) Lambda ~259nm Iso->Weak leads to Strong Allowed Transition High Epsilon (>10,000) Lambda ~230nm Conj->Strong leads to

Figure 1: Causal flow from molecular structure to spectroscopic signal intensity.

Experimental Protocol: Determination of Molar Extinction Coefficient ( )

Objective: Accurately determine


 for a phenylacetate derivative to validate purity or establish HPLC detection limits.
Pre-requisite:  The compound is chemically pure (>98% by NMR/GC).
Step-by-Step Workflow
  • Solvent Selection:

    • Use HPLC-grade Methanol or Acetonitrile .

    • Why: These solvents have a UV cutoff < 205 nm, ensuring no interference with the primary phenylacetate bands. Avoid Acetone or Toluene (they absorb in the target region).

  • Stock Solution Preparation (Gravimetric):

    • Weigh ~15-20 mg of the phenylacetate derivative into a 100 mL volumetric flask.

    • Note: Phenylacetates have low

      
      . A standard 10 
      
      
      
      M solution (common for benzoates) will yield negligible absorbance. You need ~1.0 mM concentrations for the stock.
    • Dissolve and dilute to volume.[4] Calculate molarity (

      
      ).
      
  • Serial Dilution (Self-Validation Step):

    • Prepare 5 dilutions ranging from 0.1 mM to 1.0 mM.

    • Validation: The absorbance at

      
       must fall between 0.2 and 1.0 AU for linearity.
      
  • Spectral Scanning:

    • Blank: Fill both reference and sample cuvettes (Quartz, 1 cm path) with pure solvent. Run baseline correction.

    • Scan: Scan from 200 nm to 400 nm.

    • Identify

      
      :  Look for the characteristic "fingers" (fine structure) around 250-265 nm.
      
  • Data Processing:

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ) at
      
      
      .[4]
    • Apply Beer-Lambert Law:

      
      .[5]
      
    • Perform linear regression (force intercept to 0). The slope is

      
      .[6]
      
Workflow Diagram

ExperimentalWorkflow Start Start: Pure Compound Solvent Select Solvent (MeOH/ACN, Cutoff <205nm) Start->Solvent Weigh Gravimetric Prep (Target ~1 mM Stock) Dilute Serial Dilution (0.1 - 1.0 mM range) Weigh->Dilute Solvent->Weigh Scan UV Scan (200-400nm) Identify Lambda max Dilute->Scan Check Check Absorbance Is A between 0.2 - 1.0? Scan->Check Calc Linear Regression Slope = Epsilon Check->Calc Yes Adjust Adjust Concentration Check->Adjust No (Too High/Low) Adjust->Dilute

Figure 2: Validated workflow for determining extinction coefficients of weak chromophores.

References

  • PubChem. (2025).[3] Methyl phenylacetate | C9H10O2.[1][3] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). Benzoic acid, 4-nitro-, methyl ester UV/Visible Spectrum. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. (2023). Ultraviolet-Visible Spectroscopy - The Effect of Conjugation. [Link]

  • Michigan State University. (2024). UV-Visible Spectroscopy: Chromophores and Conjugation. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Acetyl-3-hydroxyphenyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-Acetyl-3-hydroxyphenyl phenylacetate

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on the toxicological data of analogous compounds, 4-Acetyl-3-hydroxyphenyl phenylacetate should be handled with care, assuming the following potential hazards[1][2][3][4]:

  • Acute Oral Toxicity : Assumed to be harmful if swallowed[1][4].

  • Skin and Eye Irritation : May cause skin irritation and serious eye irritation[2][3][4].

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation[2][3][4].

Given these potential hazards, the implementation of appropriate personal protective equipment (PPE) is not merely a recommendation but a critical component of the experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the recommended PPE for handling 4-Acetyl-3-hydroxyphenyl phenylacetate in common laboratory scenarios.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles[5][6].Nitrile or butyl rubber gloves[7][8][9].Laboratory coat[5][9].Recommended to be performed in a chemical fume hood or ventilated enclosure. If not possible, a NIOSH-approved respirator for dusts is advised[6][9].
Dissolving/Solution Handling Chemical splash goggles[5][8]. A face shield is required if there is a significant splash hazard[5][8].Nitrile or butyl rubber gloves[7][8][9].Laboratory coat. A chemically resistant apron is recommended when handling larger volumes[5][9].Work should be conducted in a well-ventilated area, preferably a chemical fume hood[10][11].
Running Reactions/Work-up Chemical splash goggles and a face shield, especially for procedures under pressure or with a risk of splashing[5][8].Nitrile or butyl rubber gloves. Consider double-gloving for extended procedures[7][8].Laboratory coat and a chemically resistant apron[5][9].All reactions should be conducted within a certified chemical fume hood.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 4-Acetyl-3-hydroxyphenyl phenylacetate minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow diagram illustrates the key stages of handling, from preparation to disposal.

Workflow for Safe Handling of 4-Acetyl-3-hydroxyphenyl phenylacetate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS of Analogous Compounds B Don Appropriate PPE A->B C Weigh Solid in Ventilated Enclosure B->C D Prepare Solution in Fume Hood C->D E Conduct Experiment in Fume Hood D->E F Decontaminate Glassware and Surfaces E->F G Doff PPE Correctly F->G H Dispose of Waste in Labeled Container G->H

Caption: A stepwise workflow for the safe handling of 4-Acetyl-3-hydroxyphenyl phenylacetate.

Detailed Protocol:
  • Preparation :

    • Thoroughly review the Safety Data Sheets of structurally similar compounds, such as 4-Acetyl-3-hydroxyphenyl acetate and Phenyl acetate, to familiarize yourself with potential hazards[1][2][3][4][10][12][13].

    • Select and don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture before use[2].

  • Handling :

    • When weighing the solid compound, use a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of fine particles.

    • For the preparation of solutions, always work within a certified chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

    • All subsequent experimental steps involving this compound should be performed in a chemical fume hood.

  • Spill Management :

    • In the event of a small spill, ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[10].

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • All solid waste contaminated with 4-Acetyl-3-hydroxyphenyl phenylacetate, including weighing paper, gloves, and absorbent materials from spills, should be placed in a clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a designated, labeled hazardous waste container for organic solvents.

  • Do not dispose of this chemical down the drain or in regular trash[13].

  • Follow all local, state, and federal regulations for hazardous waste disposal[13].

The following decision tree provides a logical guide for the disposal of materials contaminated with 4-Acetyl-3-hydroxyphenyl phenylacetate.

Disposal Decision Tree for 4-Acetyl-3-hydroxyphenyl phenylacetate Start Material Contaminated with 4-Acetyl-3-hydroxyphenyl phenylacetate IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Place in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste No

Caption: A decision tree for the proper disposal of waste contaminated with 4-Acetyl-3-hydroxyphenyl phenylacetate.

By adhering to these guidelines, researchers can confidently and safely handle 4-Acetyl-3-hydroxyphenyl phenylacetate, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • 4-Acetyl-3-hydroxyphenyl acetate | C10H10O4 | CID 2775173 - PubChem. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (2022, November). UNL Environmental Health and Safety. Retrieved February 25, 2026, from [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety. Retrieved February 25, 2026, from [Link]

  • Safety data sheet - Phenylacetic acid. (2023, May 17). CPAChem. Retrieved February 25, 2026, from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved February 25, 2026, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. Retrieved February 25, 2026, from [Link]

Sources

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